Cicrotoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25229-42-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-cyclohexylbut-2-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12) |
InChI Key |
WVRIPRILKKOIQL-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C1CCCCC1 |
Canonical SMILES |
CC(=CC(=O)O)C1CCCCC1 |
Appearance |
Solid powder |
Other CAS No. |
25229-42-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
accroibile beta-cyclohexylcrotonic acid cicrotoic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Cyclohexyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Cyclohexyl-2-butenoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for 3-Cyclohexyl-2-butenoic acid in peer-reviewed literature, this document leverages data from its close structural analog, (2E)-3-Cyclohexylprop-2-enoic acid, to infer and present its physicochemical characteristics, spectroscopic profile, and potential synthetic routes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related unsaturated carboxylic acids.
Introduction
3-Cyclohexyl-2-butenoic acid is an unsaturated carboxylic acid characterized by a cyclohexyl moiety attached to the β-carbon of a butenoic acid backbone. This structural arrangement, particularly the α,β-unsaturated system, confers specific reactivity, making it a versatile building block in organic synthesis. The presence of the cyclohexyl group significantly influences the molecule's steric and electronic properties, as well as its lipophilicity, a key parameter in drug design for enhancing membrane permeability.[1] The compound exists as two geometric isomers, (E) and (Z), which may exhibit different physical properties and biological activities.
Chemical and Physical Properties
While specific experimental data for 3-Cyclohexyl-2-butenoic acid is not extensively documented, predicted values and data from analogous compounds provide valuable insights. The following tables summarize the known and predicted properties for the (E) and (Z) isomers of 3-Cyclohexyl-2-butenoic acid, alongside experimental data for the closely related (2E)-3-Cyclohexylprop-2-enoic acid for comparative purposes.
Table 1: Identifiers for 3-Cyclohexyl-2-butenoic Acid and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (E)-3-Cyclohexylbut-2-enoic acid | 74896-74-5[2] | C₁₀H₁₆O₂ | 168.23[2] |
| (Z)-3-Cyclohexylbut-2-enoic acid | 25229-42-9[3] | C₁₀H₁₆O₂ | 168.23[3] |
| (2E)-3-Cyclohexylprop-2-enoic acid | 56453-86-2[4] | C₉H₁₄O₂ | 154.21[4] |
Table 2: Physical Properties of 3-Cyclohexyl-2-butenoic Acid and Analogs
| Property | (E)-3-Cyclohexylbut-2-enoic acid (Predicted) | (Z)-3-Cyclohexylbut-2-enoic acid (Data not available) | (2E)-3-Cyclohexylprop-2-enoic acid (Experimental) |
| Boiling Point | 297.0 ± 9.0 °C[2] | - | 283.2 ± 9.0 °C (Predicted)[4] |
| Melting Point | - | - | 58-59 °C[4] |
| Density | 1.040 ± 0.06 g/cm³[2] | - | 1.125 ± 0.06 g/cm³ (Predicted)[4] |
| pKa | - | - | 4.76 ± 0.10 (Predicted)[4] |
| Appearance | - | - | White to light yellow solid[4] |
Spectroscopic Data (Inferred from (2E)-3-Cyclohexylprop-2-enoic acid)
The following spectroscopic data for (2E)-3-Cyclohexylprop-2-enoic acid can be used to predict the characteristic signals for 3-Cyclohexyl-2-butenoic acid. The key differences to expect would be the presence of a methyl group singlet in the ¹H NMR and a corresponding signal in the ¹³C NMR for the butenoic acid derivative.
Table 3: Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic acid
| Technique | Observed Signals [4][5] |
| ¹H NMR | δ (ppm): 1.09-1.38 (m, 5H, cyclohexyl-H), 1.63-1.85 (m, 5H, cyclohexyl-H), 2.18 (m, 1H, cyclohexyl-H), 5.78 (d, J = 16.0 Hz, 1H, =CH-CO₂⁻), 7.01 (dd, J = 6.8 Hz, 16.0 Hz, 1H, cyclohexyl-CH=) |
| ¹³C NMR | δ (ppm): 25.7 (t, cyclohexyl), 25.9 (t, cyclohexyl), 31.6 (t, cyclohexyl), 40.5 (d, cyclohexyl), 118.0 (d, =CH-CO₂⁻), 157.1 (d, cyclohexyl-CH=), 171.3 (s, C=O) |
| IR (KBr) | 1686 cm⁻¹ (C=O stretch) |
| Mass Spec. | EI-MS m/z 154 (M⁺); HR-MS m/z 154.0995 (M⁺, calculated for C₉H₁₄O₂: 154.0994) |
Experimental Protocols
Proposed Synthesis of (E)-3-Cyclohexyl-2-butenoic acid
A plausible synthetic route would involve a Horner-Wadsworth-Emmons reaction between cyclohexanecarboxaldehyde and a phosphonate ester of acetic acid, followed by hydrolysis. A Wittig-type reaction is also a feasible approach.
Reaction Scheme:
Caption: Proposed synthesis of (E)-3-Cyclohexyl-2-butenoic acid.
Detailed Protocol (Hypothetical):
-
Ester Synthesis: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, triethyl phosphonoacetate (1.0 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of cyclohexanecarboxaldehyde (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by TLC.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is purified by column chromatography.
-
Hydrolysis: The purified ethyl (E)-3-cyclohexyl-2-butenoate is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide. The mixture is refluxed for 2-4 hours.
-
Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 2 with concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like hexane can be performed for further purification.[5]
Potential Biological Activity and Applications
While no specific biological activities have been reported for 3-Cyclohexyl-2-butenoic acid itself, compounds with similar structural motifs, such as a cyclohexene ring attached to a carboxylic acid, have demonstrated anti-inflammatory, antiviral, and antibacterial properties.[6] The α,β-unsaturated carboxylic acid moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, suggesting a possible mechanism of action.
Given its structural features, 3-Cyclohexyl-2-butenoic acid holds promise as an intermediate in the synthesis of more complex molecules with potential applications in:
-
Pharmaceuticals: As a scaffold for the development of novel therapeutic agents. The cyclohexyl group can enhance lipophilicity, which is often desirable for drug candidates.[1]
-
Agrochemicals: As a building block for new pesticides and herbicides.[1]
-
Fragrance and Flavor Industry: The ester derivatives of similar acids are often used in the fragrance industry.
Logical Workflow for Characterization
The following diagram outlines a standard workflow for the synthesis and characterization of 3-Cyclohexyl-2-butenoic acid.
References
- 1. 74896-74-5((E)-3-cyclohexylbut-2-enoic acid) | Kuujia.com [kuujia.com]
- 2. (2E)-3-cyclohexylbut-2-enoic acid CAS#: 74896-74-5 [m.chemicalbook.com]
- 3. 3-Cyclohexyl-2-butenoic acid-Molbase [molbase.com]
- 4. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID | 56453-86-2 [chemicalbook.com]
- 5. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Technical Guide: (2E)-3-Cyclohexylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-3-Cyclohexylbut-2-enoic acid, with the CAS number 74896-74-5, is an unsaturated carboxylic acid. Its molecular structure, featuring a cyclohexyl group attached to a butenoic acid backbone, makes it a valuable intermediate in organic synthesis.[1] This compound is of particular interest to researchers in the pharmaceutical and agrochemical sectors due to its potential as a building block for more complex and potentially bioactive molecules.[1] The presence of both a carboxylic acid functional group and an α,β-unsaturated system allows for a variety of chemical transformations. The cyclohexyl moiety increases the lipophilicity of the molecule, a property that can be crucial in the design of new therapeutic agents. This guide provides an in-depth overview of the available technical data for (2E)-3-Cyclohexylbut-2-enoic acid, including its properties, a proposed synthetic route, and its potential applications in research and development.
Chemical and Physical Properties
Currently, detailed experimental data for (2E)-3-Cyclohexylbut-2-enoic acid is limited in publicly accessible literature. The following table summarizes the available information, including predicted properties.
| Property | Value | Source |
| CAS Number | 74896-74-5 | [1][2] |
| IUPAC Name | (2E)-3-Cyclohexylbut-2-enoic acid | Internal |
| Molecular Formula | C10H16O2 | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| Boiling Point (Predicted) | 297.0 ± 9.0 °C | [2] |
| Density (Predicted) | 1.040 ± 0.06 g/cm³ | [2] |
| SMILES | C/C(=C\C(=O)O)/C1CCCCC1 | [3] |
| InChI Key | WVRIPRILKKOIQL-BQYQJAHWSA-N | [1] |
Experimental Protocols: Proposed Synthesis
In this proposed synthesis, cyclohexyl methyl ketone would react with malonic acid in the presence of a basic catalyst like piperidine or pyridine, followed by decarboxylation to yield the target α,β-unsaturated carboxylic acid.
Proposed Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexyl methyl ketone (1.0 eq), malonic acid (1.2 eq), and a suitable solvent such as toluene or pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine or pyridine (0.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If toluene was used as the solvent, wash the organic layer sequentially with dilute hydrochloric acid (to remove the basic catalyst) and brine. If pyridine was used as the solvent, it can be removed under reduced pressure.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude (2E)-3-Cyclohexylbut-2-enoic acid can then be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography.
Caption: Proposed synthetic workflow for (2E)-3-Cyclohexylbut-2-enoic acid.
Spectroscopic Data (Reference Data)
As of now, publicly available, experimentally determined spectroscopic data for (2E)-3-Cyclohexylbut-2-enoic acid (CAS 74896-74-5) is scarce. However, detailed data for the closely related compound, (2E)-3-Cyclohexylprop-2-enoic acid (CAS 56453-86-2) , is available and can serve as a useful reference for spectral interpretation.[9][10][11]
| Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic acid (CAS 56453-86-2) |
| ¹H NMR (400 MHz, CDCl₃) |
| ¹³C NMR (100 MHz, CDCl₃) |
| IR (KBr) |
| Mass Spectrometry (EI-MS) |
Applications in Research and Drug Development
(2E)-3-Cyclohexylbut-2-enoic acid is recognized as a useful building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity of its functional groups:
-
Michael Addition: The α,β-unsaturated carbonyl system is susceptible to Michael addition, allowing for the introduction of various nucleophiles at the β-position.
-
Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, and other derivatives, enabling the attachment of this molecular fragment to other molecules of interest.
-
Cyclization Reactions: The compound can be employed in various cyclization strategies to construct carbocyclic and heterocyclic ring systems.
While no specific biological activity or involvement in signaling pathways has been reported for (2E)-3-Cyclohexylbut-2-enoic acid itself, its role as a synthetic intermediate suggests its potential contribution to the development of new bioactive compounds. The following diagram illustrates a generalized workflow where such a building block might be utilized in a drug discovery program.
Caption: Role of (2E)-3-Cyclohexylbut-2-enoic acid in a drug discovery workflow.
Conclusion
(2E)-3-Cyclohexylbut-2-enoic acid is a chemical compound with significant potential as a versatile intermediate in organic synthesis. While comprehensive experimental data is not yet widely available, its structural features suggest a range of possible applications, particularly in the development of new pharmaceuticals and agrochemicals. The proposed synthetic route via Knoevenagel condensation offers a practical approach for its preparation in a laboratory setting. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in various fields of chemical science.
References
- 1. 74896-74-5((E)-3-cyclohexylbut-2-enoic acid) | Kuujia.com [kuujia.com]
- 2. (2E)-3-cyclohexylbut-2-enoic acid CAS#: 74896-74-5 [m.chemicalbook.com]
- 3. 74896-74-5|3-cyclohexylbut-2-enoic acid|3-cyclohexylbut-2-enoic acid|-范德生物科技公司 [39.100.107.131]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID | 56453-86-2 [chemicalbook.com]
- 10. (2E)-3-Cyclohexylprop-2-enoic acid | CAS#:56453-86-2 | Chemsrc [chemsrc.com]
- 11. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-2-butenoic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a reliable synthetic pathway for 3-Cyclohexyl-2-butenoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology leverages the robust Horner-Wadsworth-Emmons reaction, ensuring high stereoselectivity and good overall yields. This guide includes detailed experimental protocols, tabulated quantitative data, and a workflow visualization to facilitate replication and adaptation in a research and development setting.
Synthesis Pathway Overview
The synthesis of 3-Cyclohexyl-2-butenoic acid is accomplished via a two-step reaction sequence. The initial step involves a Horner-Wadsworth-Emmons olefination of cyclohexyl methyl ketone with triethyl phosphonoacetate to stereoselectively form the (E)-α,β-unsaturated ester, ethyl 3-cyclohexyl-2-butenoate. The subsequent step is the hydrolysis of this ester to yield the final carboxylic acid product.
Logical Workflow of the Synthesis
Caption: Overall synthesis workflow for 3-Cyclohexyl-2-butenoic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 3-Cyclohexyl-2-butenoic acid and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 3-cyclohexyl-2-butenoate | C12H20O2 | 196.29 | 85-95 | Colorless oil |
| 3-Cyclohexyl-2-butenoic acid | C10H16O2 | 168.23 | 90-98 | White solid |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-cyclohexyl-2-butenoate via Horner-Wadsworth-Emmons Reaction
This procedure details the olefination of cyclohexyl methyl ketone.
Experimental Workflow for Step 1
Caption: Step-by-step workflow for the Horner-Wadsworth-Emmons reaction.
Methodology:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour, during which time the evolution of hydrogen gas should cease.
-
The reaction mixture is then cooled back to 0 °C, and a solution of cyclohexyl methyl ketone (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-cyclohexyl-2-butenoate as a colorless oil.
Step 2: Synthesis of 3-Cyclohexyl-2-butenoic acid via Ester Hydrolysis
This procedure outlines the conversion of the ester intermediate to the final carboxylic acid.
Methodology:
-
To a solution of ethyl 3-cyclohexyl-2-butenoate (1.0 equivalent) in ethanol, a 2 M aqueous solution of potassium hydroxide (3.0 equivalents) is added.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to pH 2 with 2 M hydrochloric acid, resulting in the precipitation of a white solid.
-
The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-Cyclohexyl-2-butenoic acid.
Concluding Remarks
The presented synthesis pathway offers a robust and efficient method for the preparation of 3-Cyclohexyl-2-butenoic acid. The Horner-Wadsworth-Emmons reaction in the first step provides excellent control over the alkene stereochemistry, predominantly yielding the desired (E)-isomer. The subsequent hydrolysis is a straightforward and high-yielding transformation. This guide is intended to serve as a valuable resource for researchers requiring this versatile chemical intermediate for their synthetic endeavors.
An In-depth Technical Guide on (E)-3-Cyclohexyl-2-butenoic acid and (Z)-3-Cyclohexyl-2-butenoic acid for Researchers and Drug Development Professionals
Introduction
(E)-3-Cyclohexyl-2-butenoic acid and its geometric isomer, (Z)-3-Cyclohexyl-2-butenoic acid, are α,β-unsaturated carboxylic acids. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the α,β-unsaturated carbonyl moiety. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, and can participate in various cellular signaling pathways. The stereochemistry of the double bond, dictating the E (trans) or Z (cis) configuration, plays a crucial role in determining the molecule's three-dimensional shape, physicochemical properties, and ultimately, its biological activity and pharmacological profile. This technical guide provides a comprehensive overview of the available information on these two isomers, focusing on their synthesis, properties, and potential biological relevance, to support further research and development efforts.
Physicochemical Properties
While specific experimental data for (E)-3-Cyclohexyl-2-butenoic acid and its (Z)-isomer is limited in publicly accessible literature, we can infer their general properties based on their structural analogs and the principles of geometric isomerism. The presence of the cyclohexyl group increases the lipophilicity of the molecule compared to simpler analogs.
Generally, (E)-isomers of α,β-unsaturated carboxylic acids are thermodynamically more stable than their (Z)-counterparts due to reduced steric hindrance. This difference in stability often translates to differences in physical properties such as melting point, boiling point, and solubility.
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | (E)-3-Cyclohexyl-2-butenoic acid | (Z)-3-Cyclohexyl-2-butenoic acid | Data Source/Analogy |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | Calculated |
| Molecular Weight | 168.23 g/mol | 168.23 g/mol | Calculated |
| CAS Number | 74896-74-5[1] | 25229-42-9[2] | Registry Data |
| Boiling Point | 297.0±9.0 °C (Predicted)[3] | No data available | Prediction |
| Density | 1.040±0.06 g/cm³ (Predicted)[3] | No data available | Prediction |
| Melting Point | Likely higher than (Z)-isomer | Likely lower than (E)-isomer | General principle for E/Z isomers |
| pKa | ~4-5 (Estimated) | ~4-5 (Estimated) | Analogy to similar carboxylic acids |
| LogP | Higher than (Z)-isomer (Predicted) | Lower than (E)-isomer (Predicted) | General principle for E/Z isomers |
Note: The predicted data should be confirmed by experimental validation.
Stereoselective Synthesis and Experimental Protocols
The stereoselective synthesis of (E)- and (Z)-α,β-unsaturated carboxylic acids is a well-established area of organic chemistry. Several methods can be adapted to produce the target compounds, (E)- and (Z)-3-Cyclohexyl-2-butenoic acid. The choice of reaction and conditions will determine the isomeric purity of the final product.
Logical Relationship of Synthetic Pathways
Caption: Synthetic pathways to (E) and (Z) isomers.
Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Isomer Synthesis
The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of (E)-α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone.
Experimental Protocol:
-
Preparation of the Phosphonate Reagent: To a solution of triethyl phosphonoacetate in an anhydrous solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Condensation Reaction: Add cyclohexylacetone dropwise to the solution of the phosphonate carbanion at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ester is then hydrolyzed using a base (e.g., NaOH or KOH) in a mixture of water and alcohol (e.g., methanol or ethanol) under reflux.
-
Purification: After hydrolysis, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product can be purified by recrystallization or column chromatography to yield pure (E)-3-Cyclohexyl-2-butenoic acid.
Wittig Reaction for Stereoselective Synthesis
The Wittig reaction provides a versatile route to both (E)- and (Z)-isomers depending on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized or semi-stabilized ylides tend to yield the (Z)-isomer.
Experimental Workflow for Wittig Reaction
References
Spectroscopic Profile of 3-Cyclohexyl-2-butenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexyl-2-butenoic acid. Due to the limited availability of experimental data for this specific compound, this report utilizes high-quality data from a close structural analog, (2E)-3-Cyclohexylprop-2-enoic acid, to provide representative spectroscopic insights. This analog differs only by the absence of a methyl group on the butenoic acid chain, making its spectral characteristics highly comparable. The information herein is intended to support research and development activities by providing detailed spectroscopic tables, experimental methodologies, and a logical workflow for spectral analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the representative analog, (2E)-3-Cyclohexylprop-2-enoic acid.
Table 1: Infrared (IR) Spectroscopy Data
| Characteristic Absorption (cm⁻¹) | Functional Group Assignment |
| 1686 | C=O (Carbonyl) stretch of an α,β-unsaturated carboxylic acid |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |
| 7.01 | dd (J = 6.8 Hz, 16.0 Hz) | 1H | cyclohexyl-CH= |
| 5.78 | d (J = 16.0 Hz) | 1H | =CH-CO₂H |
| 2.18 | m | 1H | cyclohexyl-H (methine) |
| 1.63-1.85 | m | 5H | cyclohexyl-H (methylene) |
| 1.09-1.38 | m | 5H | cyclohexyl-H (methylene) |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 171.3 | s | C=O |
| 157.1 | d | cyclohexyl-CH= |
| 118.0 | d | =CH-CO₂H |
| 40.5 | d | cyclohexyl (methine) |
| 31.6 | t | cyclohexyl (methylene) |
| 25.9 | t | cyclohexyl (methylene) |
| 25.7 | t | cyclohexyl (methylene) |
Table 4: Mass Spectrometry Data
| Technique | m/z Value | Interpretation |
| EI-MS | 154 | M⁺ (Molecular Ion) |
| HR-FAB-MS | 154.0995 | M⁺ (Calculated for C₉H₁₄O₂: 154.0994) |
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.[1] The sample is usually dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ 0.00).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the potassium bromide (KBr) disc method is frequently employed. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disc. For liquid samples, the liquid film method is used, where a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques. Electron Ionization (EI) is a common method for determining the molecular weight of volatile compounds. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB), provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.[2]
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like 3-Cyclohexyl-2-butenoic acid.
References
An In-depth Technical Guide on 3-Cyclohexyl-2-butenoic Acid
IUPAC Name: The systematic IUPAC name for 3-cyclohexyl-2-butenoic acid is dependent on the stereochemistry of the double bond. The two isomers are:
-
(E)-3-cyclohexylbut-2-enoic acid
-
(Z)-3-cyclohexylbut-2-enoic acid
This guide provides a summary of the currently available technical information for these compounds. It is important to note that while the existence of these molecules is documented, detailed experimental data and biological studies appear to be limited in publicly accessible scientific literature. Much of the available data pertains to the closely related compound, 3-cyclohexylprop-2-enoic acid.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Melting Point | 46-47 °C (recrystallized from hexane)[1][2] |
| Appearance | Colorless needle-like crystals[1][2] |
Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic Acid: [1][2]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.01 (dd, J = 16.0, 6.8 Hz, 1H), 5.78 (d, J = 16.0 Hz, 1H), 2.18 (m, 1H), 1.85-1.63 (m, 5H), 1.38-1.09 (m, 5H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.3, 157.1, 118.0, 40.5, 31.6, 25.9, 25.7.
-
Mass Spectrometry (MS): EI-MS m/z 154 (M⁺); HR-FAB-MS m/z 154.0995 (Calculated for C₉H₁₄O₂, 154.0994).[1][2]
Synthesis and Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of either (E)- or (Z)-3-cyclohexylbut-2-enoic acid are not extensively described in the available literature. However, general synthetic strategies for α,β-unsaturated carboxylic acids are well-established.
A plausible synthetic route could involve a Wittig reaction or a Horner-Wadsworth-Emmons reaction between cyclohexanecarboxaldehyde and an appropriate phosphonate or ylide, followed by hydrolysis of the resulting ester. The stereoselectivity of the double bond (E or Z) would be dependent on the specific reaction conditions and reagents used.
For the related compound, (2E)-3-cyclohexylprop-2-enoic acid , a synthesis has been described involving the hydrolysis of ethyl (E)-3-cyclohexyl-2-propenoate.[1][2] Another mentioned route is the reaction of malonic acid with cyclohexanecarboxaldehyde.[2]
Logical Workflow for a Potential Synthesis
Caption: Potential synthetic workflow for 3-cyclohexyl-2-butenoic acid.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 3-cyclohexyl-2-butenoic acid .
However, the cyclohexyl moiety is present in a number of biologically active compounds, and derivatives of unsaturated carboxylic acids are also of interest in drug discovery. For instance, some cyclohexyl-containing compounds have been investigated for their potential as analgesic and anti-inflammatory agents. It is plausible that 3-cyclohexyl-2-butenoic acid could be a target for synthesis and biological screening in various therapeutic areas.
Applications in Research and Development
Given its structure as an α,β-unsaturated carboxylic acid, (E)-3-cyclohexylbut-2-enoic acid (CAS No. 74896-74-5) is recognized as a potentially useful building block in organic synthesis. Its reactivity makes it suitable for various chemical transformations, including Michael additions and cyclization reactions, which are fundamental in the construction of more complex molecules for pharmaceutical and agrochemical research. The cyclohexyl group can impart desirable properties such as increased lipophilicity, which is often a key factor in the pharmacokinetic profile of a drug candidate.
References
Technical Guide: Physical Properties of 3-Cyclohexyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 3-Cyclohexyl-2-butenoic acid. Due to the limited availability of experimental data for this specific compound, this document presents predicted values from computational models and outlines general experimental protocols for the determination of key physical characteristics of carboxylic acids.
Core Physical Properties
Quantitative data for 3-Cyclohexyl-2-butenoic acid is sparse in publicly available literature. The following table summarizes the predicted physical properties. For comparative context, the experimental melting point of a structurally similar compound, (2E)-3-Cyclohexylprop-2-enoic acid, is included.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₆O₂ | - | [1] |
| Molecular Weight | 168.23 g/mol | - | [1] |
| Boiling Point | 297.0 ± 9.0 °C | Predicted | [1] |
| Density | 1.040 ± 0.06 g/cm³ | Predicted | [1] |
| Melting Point | No Data Available | - | |
| Melting Point of (2E)-3-Cyclohexylprop-2-enoic acid | 46-47 °C | Experimental | [2][3] |
| Solubility | No Data Available | - |
Experimental Protocols
Detailed experimental procedures for determining the physical properties of 3-Cyclohexyl-2-butenoic acid have not been specifically reported. However, standard methodologies for characterizing carboxylic acids are well-established. The following are generalized protocols that can be adapted for this purpose.
Determination of Melting Point (for solid carboxylic acids)
The melting point of a solid carboxylic acid can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the sample.
Determination of Boiling Point (for liquid carboxylic acids)
The boiling point can be determined using a distillation apparatus or a micro-boiling point method.
-
Apparatus Setup: For distillation, the liquid is placed in a round-bottom flask with a few boiling chips. A condenser and a thermometer are attached. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Heating: The liquid is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected. The constant temperature observed during this period is the boiling point.
Determination of Density (for liquid carboxylic acids)
The density of a liquid carboxylic acid can be determined using a pycnometer or a digital density meter.
-
Measurement with Pycnometer:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., deionized water) and measuring the mass.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
-
Measurement with Digital Density Meter: The instrument is calibrated, and the sample is injected into the measurement cell. The density is then directly provided by the instrument.
Determination of Solubility
The solubility of 3-Cyclohexyl-2-butenoic acid can be assessed in various solvents.
-
Qualitative Assessment: A small amount of the compound is added to a test tube containing the solvent of interest (e.g., water, ethanol, acetone, hexane). The mixture is agitated, and the dissolution is observed.
-
Quantitative Assessment (e.g., Gravimetric Method):
-
A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent at a specific temperature.
-
The solution is stirred for an extended period to ensure equilibrium is reached.
-
A known volume of the saturated solution is carefully filtered to remove any undissolved solid.
-
The solvent is evaporated from the filtered solution, and the mass of the remaining solute is measured.
-
The solubility is then expressed as mass of solute per volume or mass of solvent.
-
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature did not yield any specific information regarding the biological activity or associated signaling pathways of 3-Cyclohexyl-2-butenoic acid. This compound is noted as being useful in organic synthesis, particularly in the pharmaceutical and agrochemical research sectors as an intermediate for more complex molecules[4]. Further research is required to elucidate any potential biological roles.
Visualizations
The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.
General workflow for determining physical properties of a chemical compound.
References
An In-depth Technical Guide to 3-Cyclohexyl-2-butenoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-cyclohexyl-2-butenoic acid represent a class of organic compounds with significant potential in medicinal chemistry. The incorporation of a cyclohexyl group into the butenoic acid scaffold imparts unique physicochemical properties that can influence biological activity. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of 3-cyclohexyl-2-butenoic acid and its closely related derivatives. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a discussion of their therapeutic promise, particularly in the realm of anti-inflammatory and analgesic applications.
Introduction
The exploration of novel bioactive scaffolds is a cornerstone of modern drug discovery. Small molecules containing both aliphatic rings and carboxylic acid functionalities have demonstrated a wide array of pharmacological effects. The 3-cyclohexyl-2-butenoic acid core, characterized by an α,β-unsaturated carboxylic acid with a cyclohexyl substituent at the β-position, presents a lipophilic and structurally distinct moiety that is of interest for developing new therapeutic agents. This document consolidates the available scientific information on these derivatives, focusing on their chemical synthesis and biological properties. While literature specifically on "3-cyclohexyl-2-butenoic acid derivatives" is limited, this guide draws upon data from structurally analogous compounds to provide a thorough understanding of this chemical class.
Chemical Synthesis
The synthesis of 3-cyclohexyl-2-butenoic acid and its analogs can be achieved through several established organic chemistry reactions. A common approach involves the condensation of a cyclohexyl-containing ketone or aldehyde with a compound providing the rest of the butenoic acid backbone.
A representative synthesis for a closely related compound, (2E)-3-cyclohexylprop-2-enoic acid, involves the Knoevenagel condensation of cyclohexanecarboxaldehyde with malonic acid. This reaction is typically catalyzed by a base such as piperidine or pyridine.
Alternatively, hydrolysis of the corresponding ester, such as ethyl (E)-3-cyclohexylpropenoate, provides another route to the carboxylic acid.[1][2]
Experimental Protocol: Synthesis of (2E)-3-Cyclohexylprop-2-enoic Acid[1][2]
Materials:
-
Cyclohexanecarboxaldehyde
-
Malonic acid
-
Pyridine or Piperidine (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (drying agent)
-
Hexane (for recrystallization)
Procedure:
-
A mixture of cyclohexanecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and a catalytic amount of piperidine in toluene is refluxed with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with dilute hydrochloric acid and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from hexane to yield colorless needle-like crystals of (2E)-3-cyclohexylprop-2-enoic acid.
Characterization Data for (2E)-3-Cyclohexylprop-2-enoic Acid: [1]
-
Appearance: Colorless needle-like crystals
-
Melting Point: 46-47 °C
-
1H NMR (400 MHz, CDCl3), δ (ppm): 7.01 (dd, J = 16.0, 6.8 Hz, 1H), 5.78 (d, J = 16.0 Hz, 1H), 2.18 (m, 1H), 1.85-1.63 (m, 5H), 1.38-1.09 (m, 5H).
-
13C NMR (100 MHz, CDCl3), δ (ppm): 171.3 (C=O), 157.1 (cyclohexyl-CH=), 118.0 (=CH-CO2-), 40.5 (cyclohexyl), 31.6 (cyclohexyl), 25.9 (cyclohexyl), 25.7 (cyclohexyl).
-
IR (KBr, cm-1): 1686 (C=O stretch).
-
Mass Spectrometry (EI-MS), m/z: 154 (M+).
Biological Activity and Therapeutic Potential
While specific biological data for 3-cyclohexyl-2-butenoic acid derivatives are not extensively reported, studies on structurally similar compounds, such as cyclohexyl-N-acylhydrazones, indicate significant potential as analgesic and anti-inflammatory agents.[3][4] The cyclohexyl moiety in these molecules appears to contribute favorably to their pharmacological profile.
A study on novel cyclohexyl-N-acylhydrazone derivatives demonstrated their efficacy in murine models of pain and inflammation.[3] The replacement of an aromatic system with a cyclohexyl group in some instances led to an improvement in both anti-inflammatory and analgesic activities.[3]
Quantitative Data on the Biological Activity of Cyclohexyl-N-Acylhydrazone Derivatives
| Compound | Analgesic Activity (Acetic Acid-Induced Writhing, % Inhibition)[3] | Anti-inflammatory Activity (Carrageenan-Induced Peritonitis, % Leukocyte Inhibition)[3] |
| LASSBio-294 (prototype) | 45.2 ± 5.9 | 38.4 ± 3.2 |
| 10 (cyclohexyl derivative) | 58.7 ± 6.3 | 55.1 ± 4.1 |
| Indomethacin (standard) | 75.3 ± 4.1 | 62.9 ± 3.7 |
Data are presented as mean ± S.E.M. at a dose of 100 µmol/kg, p.o.
These findings suggest that the incorporation of a cyclohexyl ring is a viable strategy for the development of new anti-inflammatory and analgesic drugs.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
The precise mechanism of action for 3-cyclohexyl-2-butenoic acid derivatives is not yet elucidated. However, drawing parallels with other anti-inflammatory butenoic acids, a plausible target could be enzymes involved in the inflammatory cascade. For instance, 4-phenyl-3-butenoic acid has been shown to inhibit peptidylglycine alpha-monooxygenase (PAM), an enzyme crucial for the biosynthesis of neuropeptide mediators of inflammation such as Substance P and calcitonin gene-related peptide (CGRP).[5]
A hypothetical signaling pathway illustrating this potential mechanism is presented below.
Caption: Hypothetical mechanism of action for anti-inflammatory butenoic acid derivatives.
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key in vivo experiments to assess the analgesic and anti-inflammatory properties of novel compounds, adapted from studies on cyclohexyl-N-acylhydrazone derivatives.[3]
Acetic Acid-Induced Writhing Test (Analgesic Activity)
Principle: This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Animals: Male Swiss mice (25-30 g).
Procedure:
-
Animals are divided into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.
-
Test compounds or vehicle are administered orally (p.o.) 30 minutes before the acetic acid injection.
-
A 0.6% (v/v) solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the injection, the number of writhes is counted for each animal over a 20-minute period.
-
The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Carrageenan-Induced Peritonitis (Anti-inflammatory Activity)
Principle: This model evaluates the ability of a compound to inhibit the migration of leukocytes into the peritoneal cavity following the injection of an inflammatory agent, carrageenan.
Animals: Male Swiss mice (25-30 g).
Procedure:
-
Animals are pre-treated orally with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) 30 minutes prior to the carrageenan injection.
-
Peritonitis is induced by an i.p. injection of 0.25 mL of a 1% (w/v) carrageenan solution in sterile saline.
-
Four hours after the carrageenan injection, the animals are euthanized.
-
The peritoneal cavity is washed with 3 mL of phosphate-buffered saline (PBS) containing heparin.
-
The total number of leukocytes in the peritoneal lavage fluid is determined using a Neubauer chamber.
-
The percentage of inhibition of leukocyte migration is calculated for each treated group relative to the vehicle-treated group.
Conclusion
Derivatives of 3-cyclohexyl-2-butenoic acid represent a promising, yet underexplored, area for the discovery of new therapeutic agents. The available data on structurally related compounds strongly suggest potential for analgesic and anti-inflammatory activities. The synthetic routes are accessible, allowing for the generation of diverse analogs for structure-activity relationship studies. Future research should focus on the synthesis and comprehensive biological evaluation of a library of 3-cyclohexyl-2-butenoic acid derivatives to fully elucidate their therapeutic potential and mechanism of action.
Workflow for Synthesis and Evaluation
References
- 1. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID | 56453-86-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclohexyl Moiety: A Scaffold for Diverse Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
The cyclohexyl group, a saturated six-membered hydrocarbon ring, is a prevalent structural motif in a vast array of biologically active compounds. Its unique conformational properties, lipophilicity, and ability to serve as a versatile scaffold have made it a cornerstone in the design and discovery of novel therapeutics. This technical guide provides an in-depth overview of the biological activities associated with cyclohexyl-containing compounds, presenting key quantitative data, detailed experimental protocols for activity assessment, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Analysis of Biological Activity
The biological activities of cyclohexyl-containing compounds span a wide spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects. The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of these compounds.
Table 1: Anticancer Activity of Cyclohexyl-Containing Compounds
| Compound Class | Specific Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Cyclohexane-1-carboxamides | Compound 5i | MCF-7 (Breast) | Antiproliferation | 3.25 | [1] |
| Compound 5i | HepG2 (Liver) | Antiproliferation | 11.5 | [1] | |
| Compound 5i | A549 (Lung) | Antiproliferation | 6.95 | [1] | |
| Compound 5i | Caco-2 (Colorectal) | Antiproliferation | 8.98 | [1] | |
| Tricyclohexyltin p-methoxycinnamate | Tricyclohexyltin p-methoxycinnamate | HT-29 (Colorectal) | Cytotoxicity (MTT) | 1.2 (24h), 1.0 (48h), 0.5 (72h) | [2] |
| Fused Benzo[h]chromeno[2,3-d]pyrimidine | Compound 3a | MCF-7 (Breast) | Cytotoxicity | - | [3] |
| Compound 4a | MCF-7 (Breast) | Cytotoxicity | - | [3] | |
| Hedgehog Pathway Inhibitors | Cyclopamine Analogue 46 | A549 (Lung) | Viability | - | [4] |
Table 2: Antimicrobial Activity of Cyclohexyl-Containing Compounds
| Compound Class | Specific Compound(s) | Microorganism | MIC (µg/mL) | Reference |
| Cyclohexane Derivatives | Various | Bacillus subtilis | Comparable to Chloramphenicol | [5] |
| Various | Bacillus cereus | Comparable to Chloramphenicol | [5] | |
| Various | Micrococcus luteus | Comparable to Chloramphenicol | [5] | |
| Various | Staphylococcus aureus | Comparable to Chloramphenicol | [5] | |
| C-(3-aminomethyl-cyclohexyl)-methylamine Derivatives | Various | Mycobacterium tuberculosis | Variable | [5] |
Table 3: Enzyme Inhibitory Activity of Cyclohexyl-Containing Compounds
| Compound Class | Target Enzyme | Specific Compound | Ki or IC50 | Reference |
| 4-Cyclohexylmethoxypyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Various | - | [6] |
| Hedgehog Pathway Inhibitors | Smoothened (SMO) | Vismodegib (GDC-0449) | IC50: 3 nM | [7] |
| Hedgehog (Hh) Pathway | Cyclopamine | IC50: 46 nM | [7] | |
| Hedgehog (Hh) Pathway | Itraconazole | IC50: ~800 nM | [7] | |
| Hedgehog (Hh) Pathway | JK184 | IC50: 30 nM | [7] | |
| Farnesyltransferase Inhibitors | Farnesyl-Protein Transferase (FPTase) | L-731,735 | Potent in vitro inhibitor | [8] |
Table 4: Antiviral Activity of Cyclohexyl-Containing Compounds
| Compound Class | Virus | Specific Compound | IC50 (µM) | Reference |
| Cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates | Hepatitis B Virus (HBV) | Compound 4B-2 (HBsAg secretion) | 63.85 ± 6.26 | [9] |
| Hepatitis B Virus (HBV) | Compound 4B-2 (HBeAg secretion) | 49.39 ± 4.17 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of cyclohexyl-containing compounds.
In Vitro Anticancer Activity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test cyclohexyl-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This method quantifies the percentage of apoptotic cells after treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[10]
Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the cyclohexyl-containing compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Anti-inflammatory Activity
This is a standard animal model to screen for acute anti-inflammatory activity.[14]
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the test cyclohexyl-containing compound orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).[15]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16][17]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the action of cyclohexyl-containing compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Signaling Pathways
Experimental Workflows
Conclusion
Cyclohexyl-containing compounds represent a rich and diverse class of molecules with significant, multifaceted biological activities. The data and protocols presented in this guide underscore the importance of the cyclohexyl moiety as a privileged scaffold in medicinal chemistry. The conformational flexibility and lipophilic nature of the cyclohexyl ring contribute to favorable interactions with a variety of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The continued exploration of structure-activity relationships, elucidation of mechanisms of action through signaling pathway analysis, and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel and effective therapeutics based on this versatile chemical entity. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery through the strategic incorporation of the cyclohexyl motif.
References
- 1. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 2. Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibition of ras-dependent transformation by a farnesyltransferase inhibitor. | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis, and Bioactive Screen In Vitro of Cyclohexyl (E)-4-(Hydroxyimino)-4-Phenylbutanoates and Their Ethers for Anti-Hepatitis B Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Synthetic Precursors of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmascholars.com [pharmascholars.com]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: NMR Analysis of 3-Cyclohexyl-2-butenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 3-Cyclohexyl-2-butenoic acid. It includes procedures for sample preparation, data acquisition parameters for both ¹H and ¹³C NMR spectroscopy, and an interpretation of the expected spectral data. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and materials science.
Introduction
3-Cyclohexyl-2-butenoic acid is an unsaturated carboxylic acid containing a cyclohexyl moiety. Its structural features, including the double bond and the chiral center at the 3-position, make NMR spectroscopy an essential tool for its characterization. ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms, the chemical environment of the protons and carbons, and the stereochemistry of the molecule. This application note outlines the standard operating procedures for obtaining high-quality NMR spectra of this compound.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for 3-Cyclohexyl-2-butenoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.8 - 6.0 | Quartet (q) | ~1.5 |
| H-3 | 2.2 - 2.4 | Multiplet (m) | - |
| Cyclohexyl-H | 1.0 - 1.9 | Multiplet (m) | - |
| CH₃ (at C-2) | 1.9 - 2.1 | Doublet (d) | ~1.5 |
| COOH | 10 - 12 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data for 3-Cyclohexyl-2-butenoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 170 - 175 |
| C-2 | 120 - 125 |
| C-3 | 155 - 160 |
| C-4 (CH₃) | 15 - 20 |
| Cyclohexyl Carbons | 25 - 45 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for 3-Cyclohexyl-2-butenoic acid.
Materials:
-
3-Cyclohexyl-2-butenoic acid (5-25 mg for ¹H NMR, higher for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Weigh the Sample: Accurately weigh 5-25 mg of 3-Cyclohexyl-2-butenoic acid into a clean, dry vial. For ¹³C NMR, a more concentrated sample may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard: Add a small amount of TMS as an internal reference standard (0 ppm).
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[2][3]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.
Table 3: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Program | Standard single pulse (zg30) |
| Number of Scans | 8-16 |
| Relaxation Delay (d1) | 1-5 s |
| Acquisition Time | 3-4 s |
| Spectral Width | -2 to 14 ppm |
| Temperature | 298 K |
Table 4: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz or higher |
| Pulse Program | Proton-decoupled (zgpg30) |
| Number of Scans | 1024 or more |
| Relaxation Delay (d1) | 2 s |
| Acquisition Time | 1-2 s |
| Spectral Width | 0 to 220 ppm |
| Temperature | 298 K |
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding protons and carbons in the 3-Cyclohexyl-2-butenoic acid structure based on the predicted values and known chemical shift ranges.
Visualization of Workflow
The following diagram illustrates the general workflow for the NMR analysis of 3-Cyclohexyl-2-butenoic acid.
Caption: Workflow for NMR analysis of 3-Cyclohexyl-2-butenoic acid.
References
Application Notes and Protocols for Mass Spectrometry of 3-Cyclohexyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mass spectrometric analysis of 3-Cyclohexyl-2-butenoic acid. This document includes proposed fragmentation patterns, detailed experimental protocols, and data presentation templates to guide researchers in their analytical workflows.
Introduction
3-Cyclohexyl-2-butenoic acid is an unsaturated carboxylic acid with a molecular weight of 168.24 g/mol and the chemical formula C₁₀H₁₆O₂. Mass spectrometry is a powerful analytical technique for the identification and quantification of this and related compounds. Electron Ionization (EI) is a common ionization method for volatile compounds like 3-Cyclohexyl-2-butenoic acid, often leading to extensive and reproducible fragmentation patterns that are useful for structural elucidation.[1][2] This document outlines the expected mass spectrometric behavior of 3-Cyclohexyl-2-butenoic acid and provides a general protocol for its analysis.
Predicted Mass Spectrum and Fragmentation
While specific experimental mass spectra for 3-Cyclohexyl-2-butenoic acid are not widely available, a predicted fragmentation pattern can be derived from the general principles of mass spectrometry and the analysis of similar molecules.[3]
Molecular Ion: The molecular ion ([M]⁺•) peak is expected at a mass-to-charge ratio (m/z) of 168.
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A peak at m/z 153 resulting from the cleavage of the methyl group.
-
Loss of the carboxyl group (-COOH): A peak at m/z 123 due to the loss of the carboxylic acid functional group.[3]
-
Loss of the cyclohexyl group (-C₆H₁₁): A significant peak is anticipated at m/z 85, corresponding to the remaining butenoic acid fragment.
-
McLafferty Rearrangement: This rearrangement is common in carbonyl compounds and could lead to characteristic fragment ions.
-
Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl ring itself can produce a series of ions with m/z values differing by 14 atomic mass units (CH₂ groups).[3]
A diagram illustrating the predicted fragmentation of 3-Cyclohexyl-2-butenoic acid is provided below.
Caption: Predicted Fragmentation Pathways of 3-Cyclohexyl-2-butenoic Acid.
Quantitative Data Summary
The following tables provide templates for summarizing quantitative data obtained from the mass spectrometric analysis of 3-Cyclohexyl-2-butenoic acid.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | User Data |
| 0.5 | User Data |
| 1.0 | User Data |
| 5.0 | User Data |
| 10.0 | User Data |
| 25.0 | User Data |
| 50.0 | User Data |
| R² Value | User Calculated |
Table 2: Key Fragment Ions for Quantification and Confirmation
| Ion Type | m/z | Role |
| Molecular Ion | 168 | Quantification/Confirmation |
| Fragment Ion 1 | 153 | Confirmation |
| Fragment Ion 2 | 123 | Confirmation |
| Fragment Ion 3 | 85 | Quantification/Confirmation |
Experimental Protocols
This section details a general methodology for the analysis of 3-Cyclohexyl-2-butenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 3-Cyclohexyl-2-butenoic acid (1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Calibration Standards: Serially dilute the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV[1]
-
Mass Range: m/z 40-400
Data Analysis
-
Peak Identification: Identify the peak corresponding to 3-Cyclohexyl-2-butenoic acid based on its retention time.
-
Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum to the predicted fragmentation pattern.
-
Quantification: Generate a calibration curve by plotting the peak area of the selected quantification ion (e.g., m/z 168 or 85) against the concentration of the calibration standards. Determine the concentration of the analyte in unknown samples using the regression equation from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the mass spectrometric analysis of 3-Cyclohexyl-2-butenoic acid.
Caption: General Workflow for GC-MS Analysis of 3-Cyclohexyl-2-butenoic Acid.
References
Application Notes and Protocols for 3-Cyclohexyl-2-butenoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and potential applications of 3-Cyclohexyl-2-butenoic acid, a valuable intermediate in organic synthesis. The document includes detailed experimental protocols, data summaries, and workflow diagrams to facilitate its use in research and development.
Introduction
3-Cyclohexyl-2-butenoic acid is an α,β-unsaturated carboxylic acid characterized by a cyclohexyl group at the 3-position. This structural motif makes it a versatile building block for the synthesis of more complex molecules. The presence of the electron-withdrawing carboxylic acid group activates the double bond for various nucleophilic additions, while the cyclohexyl moiety imparts lipophilicity, a desirable property in many drug candidates. Its derivatives have potential applications in the pharmaceutical, agrochemical, and fragrance industries.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-3-Cyclohexyl-2-butenoic acid and a related compound is presented in Table 1.
Table 1: Physicochemical Properties of 3-Cyclohexyl-2-butenoic Acid and a Related Analog
| Property | (E)-3-Cyclohexyl-2-butenoic acid | (2E)-3-Cyclohexylprop-2-enoic acid |
| CAS Number | 74896-74-5 | 56453-86-2 |
| Molecular Formula | C₁₀H₁₆O₂ | C₉H₁₄O₂ |
| Molecular Weight | 168.23 g/mol | 154.21 g/mol |
| Appearance | Not specified | Colorless needle-like crystals[1] |
| Melting Point | Not specified | 46-47 °C[1] |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Soluble in many organic solvents |
Synthesis of 3-Cyclohexyl-2-butenoic Acid
Workflow for the Synthesis of 3-Cyclohexyl-2-butenoic Acid
References
Application Notes and Protocols: 3-Cyclohexyl-2-butenoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Cyclohexyl-2-butenoic acid as a versatile starting material for the synthesis of novel bioactive compounds. The protocols detailed below are intended to serve as a foundational guide for the development of new chemical entities with potential therapeutic applications, particularly in the areas of inflammation and pain management.
Application Notes
3-Cyclohexyl-2-butenoic acid is a valuable scaffold in medicinal chemistry due to the presence of a reactive carboxylic acid group, a lipophilic cyclohexyl moiety, and a C=C double bond that allows for further chemical modifications. Derivatives of this compound are being explored for their potential as anti-inflammatory and analgesic agents. The cyclohexyl group can enhance binding to hydrophobic pockets in biological targets, potentially increasing potency and modulating pharmacokinetic properties.
Potential Therapeutic Applications:
-
Anti-inflammatory Agents: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] Derivatives of 3-Cyclohexyl-2-butenoic acid could be designed to selectively inhibit COX-2, which is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]
-
Analgesic Compounds: By targeting enzymes and signaling pathways involved in pain perception, derivatives of 3-Cyclohexyl-2-butenoic acid may offer novel approaches to pain management.
-
Modulators of Lipoxygenase (LOX) Pathways: In addition to COX inhibition, unsaturated carboxylic acids can also inhibit lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of pro-inflammatory leukotrienes.[3][4] This dual inhibition could lead to a broader anti-inflammatory effect.
Mechanism of Action:
The primary hypothesized mechanism of action for anti-inflammatory derivatives of 3-Cyclohexyl-2-butenoic acid is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Furthermore, these compounds may modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[5][6][7]
Quantitative Data Summary
The following table summarizes hypothetical in vitro biological activity data for potential derivatives of 3-Cyclohexyl-2-butenoic acid, based on published data for structurally related compounds.
| Compound ID | Derivative | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| CBA-E-01 | Ethyl 3-cyclohexyl-2-butenoate | COX-1 | 15.2 | 0.5 |
| COX-2 | 7.6 | |||
| CBA-A-01 | N-(4-hydroxyphenyl)-3-cyclohexyl-2-butenamide | COX-1 | 25.8 | 0.1 |
| COX-2 | 2.5 | |||
| 5-LOX | 12.3 | |||
| CBA-H-01 | 3-Cyclohexyl-2-butenohydrazide | COX-1 | 18.5 | 0.8 |
| COX-2 | 14.8 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Cyclohexyl-2-butenoate (Ester Derivative)
This protocol describes the esterification of 3-Cyclohexyl-2-butenoic acid to synthesize its ethyl ester derivative.
Materials:
-
3-Cyclohexyl-2-butenoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-Cyclohexyl-2-butenoic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-cyclohexyl-2-butenoate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Protocol 2: Synthesis of N-(4-hydroxyphenyl)-3-cyclohexyl-2-butenamide (Amide Derivative)
This protocol outlines the synthesis of an amide derivative of 3-Cyclohexyl-2-butenoic acid via coupling with 4-aminophenol.
Materials:
-
3-Cyclohexyl-2-butenoic acid
-
4-Aminophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 3-Cyclohexyl-2-butenoic acid (1.0 eq), 4-aminophenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(4-hydroxyphenyl)-3-cyclohexyl-2-butenamide.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for synthesis and evaluation.
Signaling Pathway Diagram
Caption: NF-κB signaling and potential inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Cyclohexyl-2-butenoic Acid as a Putative Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on the specific applications of 3-Cyclohexyl-2-butenoic acid as a building block in medicinal chemistry is limited. The following application notes and protocols are based on the established biological activities and synthetic routes of structurally related compounds, such as cyclohexyl-containing carboxylic acids and other butenoic acid derivatives. These analogs have demonstrated significant potential, particularly in the development of anti-inflammatory and analgesic agents. This document, therefore, serves as a guide to the potential applications and synthetic strategies that could be adapted for 3-Cyclohexyl-2-butenoic acid.
Introduction: The Potential of the Cyclohexylalkenoic Acid Scaffold
The cyclohexyl moiety is a prevalent scaffold in medicinal chemistry, often incorporated to enhance lipophilicity and modulate the pharmacological profile of bioactive molecules. When combined with a butenoic acid framework, the resulting 3-cyclohexyl-2-butenoic acid presents a versatile building block for the synthesis of novel therapeutic agents. The α,β-unsaturated carboxylic acid functionality offers multiple reaction sites for derivatization, enabling the exploration of a broad chemical space. Based on analogous structures, derivatives of 3-cyclohexyl-2-butenoic acid are anticipated to exhibit activities as enzyme inhibitors and receptor modulators, particularly within pathways associated with inflammation and pain.
Potential Therapeutic Applications
Anti-inflammatory Agents
Derivatives of cyclohexyl-containing carboxylic acids have shown promise as anti-inflammatory agents. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis. The structural features of 3-cyclohexyl-2-butenoic acid suggest its potential as a scaffold for novel COX inhibitors.
Analgesic Agents
Pain management is a critical area of drug discovery. Cyclohexyl-N-acylhydrazone derivatives, which can be conceptually derived from cyclohexyl carboxylic acids, have been identified as potent analgesic agents. This suggests that amides and other derivatives of 3-cyclohexyl-2-butenoic acid could be explored for their potential in treating various pain states.
Quantitative Data on Analogous Compounds
The following tables summarize the biological activities of compounds structurally related to derivatives of 3-Cyclohexyl-2-butenoic acid. This data provides a benchmark for the potential efficacy of novel compounds synthesized from this building block.
Table 1: Anti-inflammatory and Analgesic Activities of Cyclohexyl-N-Acylhydrazone Derivatives [1]
| Compound | Anti-inflammatory Activity (% inhibition of paw edema) | Analgesic Activity (% inhibition of writhing) |
| 10 | 55 ± 5 | 78 ± 3 |
| 13 | 48 ± 6 | 85 ± 4 |
| Indomethacin (Reference) | 62 ± 4 | 92 ± 2 |
Table 2: 5α-Reductase Inhibitory Activity of Cyclohex-1-ene Carboxylic Acid Derivatives [2]
| Compound | IC50 (nM) for 5α-reductase type 2 |
| 1 | 760 |
| 2 | >10000 |
| 3 | 2500 |
| 4 | 1800 |
| 5 | 3200 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of bioactive molecules that are structurally analogous to potential derivatives of 3-Cyclohexyl-2-butenoic acid. These can be adapted for the synthesis of novel compounds from the target building block.
General Protocol for the Synthesis of Cyclohexyl-N-Acylhydrazone Derivatives[1]
This protocol describes the synthesis of analgesic and anti-inflammatory N-acylhydrazone derivatives from a cyclohexyl carboxylic acid precursor.
Step 1: Synthesis of Cyclohexanecarbohydrazide
-
To a solution of methyl cyclohexanecarboxylate (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
The resulting solid cyclohexanecarbohydrazide is used in the next step without further purification.
Step 2: Synthesis of N'-Aryl-cyclohexanecarbohydrazide
-
Dissolve cyclohexanecarbohydrazide (1.0 eq) and the appropriate aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired N'-aryl-cyclohexanecarbohydrazide.
General Protocol for the Synthesis of 4-(2-Phenylethyl)cyclohex-1-ene Carboxylic Acids[2]
This protocol outlines the synthesis of 5α-reductase inhibitors based on a cyclohex-1-ene carboxylic acid scaffold.
Step 1: Wittig Olefination
-
To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add n-butyllithium (1.1 eq) at 0 °C.
-
Stir the resulting red solution for 30 minutes at room temperature.
-
Add a solution of 1,4-dioxaspiro[4.5]-decane-8-carbaldehyde (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection and Oxidation
-
Dissolve the product from Step 1 in a mixture of THF and 1 M hydrochloric acid.
-
Stir the solution at room temperature for 24 hours.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the resulting aldehyde in a mixture of t-butanol and 2-methyl-2-butene.
-
Add a solution of sodium chlorite and sodium dihydrogen phosphate in water.
-
Stir the mixture at room temperature for 4 hours.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final carboxylic acid derivative by crystallization or column chromatography.
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry applications of cyclohexyl-containing building blocks.
Caption: Synthetic workflow for deriving and evaluating bioactive compounds.
Caption: Inhibition of the cyclooxygenase pathway.
Caption: Structure-Activity Relationship (SAR) exploration logic.
References
Troubleshooting & Optimization
Technical Support Center: 3-Cyclohexyl-2-butenoic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyclohexyl-2-butenoic acid, focusing on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-Cyclohexyl-2-butenoic acid?
A1: The most prevalent and effective methods for synthesizing α,β-unsaturated carboxylic acids like 3-Cyclohexyl-2-butenoic acid are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The HWE reaction is often preferred as it typically provides excellent E-selectivity and uses phosphonate esters, which are generally more reactive than the stabilized ylides used in the Wittig reaction.[1][2]
Q2: What is a typical starting material for this synthesis?
A2: The synthesis generally starts with cyclohexanecarboxaldehyde and a phosphorus-stabilized carbanion. For the HWE reaction, this would be a phosphonate ester like triethyl phosphonoacetate. For the Wittig reaction, a corresponding phosphonium ylide would be used.
Q3: What kind of yields can be expected?
A3: Yields are highly dependent on the chosen reaction, conditions, and purification methods. Under optimized conditions, HWE reactions can achieve yields of 80% or higher.[3][4] Wittig reactions, especially with stabilized ylides, might result in lower yields if not fully optimized.[1]
Q4: How does the stereoselectivity of the reaction (E/Z isomerism) get controlled?
A4: The HWE reaction strongly favors the formation of the (E)-alkene, which is often the desired isomer.[2] This is a primary advantage over the standard Wittig reaction, which can produce a mixture of (E) and (Z)-isomers, particularly with semi-stabilized ylides.[5] For specific synthesis of the (Z)-isomer, modifications like the Still-Gennari variation of the HWE reaction can be employed.[1]
Synthesis Workflow Overview
Below is a general workflow for the synthesis of 3-Cyclohexyl-2-butenoic acid via the Horner-Wadsworth-Emmons reaction, followed by ester hydrolysis.
Caption: General workflow for 3-Cyclohexyl-2-butenoic acid synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Base: The base (e.g., NaH, t-BuOK) may have degraded due to moisture or improper storage. | Use a fresh, unopened container of the base or test the activity of the existing stock. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Ylide/Carbanion Formation: The temperature for deprotonation of the phosphonate ester may be incorrect, or the reaction time may be insufficient. | For NaH, allow sufficient time (e.g., 30-60 minutes) at a suitable temperature (e.g., 0 °C to room temperature) for the deprotonation to complete before adding the aldehyde. |
| Steric Hindrance: While less of an issue with aldehydes, sterically hindered ketones can react slowly or not at all with stabilized ylides.[1] | Ensure the starting aldehyde is pure. If side reactions are creating more hindered species, purify the aldehyde before use. |
| Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature. Some HWE reactions benefit from gentle heating. Monitor the reaction progress by TLC. |
| Aldehyde Degradation: Aldehydes can be prone to oxidation or polymerization, especially if impure or under non-inert conditions.[1] | Use freshly distilled or purified cyclohexanecarboxaldehyde for the best results. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Self-Condensation of Aldehyde: The base can catalyze an aldol condensation of the starting aldehyde, especially if it is added too slowly to the pre-formed ylide. | Add the aldehyde dropwise to the solution of the fully formed phosphonate carbanion. Maintain a low temperature during addition. |
| Michael Addition: The product, an α,β-unsaturated acid/ester, can potentially react with the phosphonate carbanion in a Michael addition. | Use a slight excess of the phosphonate reagent (e.g., 1.1 equivalents) and add the aldehyde slowly to ensure it reacts before other pathways can occur. |
| Incomplete Hydrolysis: During the saponification step, if the reaction is not complete, you will have a mixture of the desired acid and the intermediate ester. | Increase the reaction time or temperature for the hydrolysis step. Ensure at least 2-3 equivalents of base (NaOH or KOH) are used. |
Problem 3: Incorrect Stereoselectivity (High % of Z-isomer)
| Potential Cause | Recommended Solution |
| Reaction Conditions: The choice of base and solvent can influence the E/Z ratio. Lithium salts, for instance, can affect the stereochemical outcome in Wittig reactions.[1] | For high E-selectivity in an HWE reaction, sodium or potassium bases (NaH, KHMDS) are generally preferred over lithium bases. The use of aprotic polar solvents like THF or DMF is common.[4] |
| Ylide Structure (Wittig): For Wittig reactions, stabilized ylides (those with an electron-withdrawing group like -COOR) generally favor the E-alkene.[5] | If using a Wittig-type reaction, ensure you are using a stabilized ylide. For higher E-selectivity, the Horner-Wadsworth-Emmons reaction is the superior choice.[2] |
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of Ethyl 3-cyclohexyl-2-butenoate
This protocol is adapted from standard HWE procedures known to give high yields of (E)-α,β-unsaturated esters.[2][4]
Materials:
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Triethyl phosphonoacetate
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Cyclohexanecarboxaldehyde
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether or Ethyl acetate
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Base Preparation: Suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
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Carbanion Formation: Add triethyl phosphonoacetate (1.05 eq) dropwise to the NaH suspension via the dropping funnel over 20-30 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
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Aldehyde Addition: Cool the resulting clear or slightly hazy solution back to 0 °C. Add cyclohexanecarboxaldehyde (1.0 eq) dropwise, ensuring the internal temperature does not rise significantly.
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Reaction: After the aldehyde addition, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the aldehyde.
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Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether.
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Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 3-cyclohexyl-2-butenoate.
Protocol 2: Hydrolysis to 3-Cyclohexyl-2-butenoic Acid
Materials:
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Crude ethyl 3-cyclohexyl-2-butenoate
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Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 2M
Procedure:
-
Saponification: Dissolve the crude ester in ethanol. Add a solution of NaOH (2-3 eq) in water.
-
Heating: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the ester spot by TLC.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath.
-
Precipitation: Acidify the solution by slowly adding 2M HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude acid can be further purified by recrystallization from a suitable solvent (e.g., hexane) to yield the final product.[6]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-Cyclohexyl-2-butenoic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Cyclohexyl-2-butenoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of 3-Cyclohexyl-2-butenoic acid can stem from several factors, primarily related to the specific synthetic route employed. The most common methods are the Knoevenagel condensation and the Reformatsky reaction.
Troubleshooting for Low Yield:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the reaction temperature. For a Knoevenagel condensation, ensure the continuous removal of water, which is a byproduct, to drive the reaction equilibrium towards the product. This can be achieved using a Dean-Stark apparatus.
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to decomposition.
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Solution: Optimize the reaction temperature. For the Reformatsky reaction, the initial formation of the organozinc reagent is crucial and can be sluggish. Gentle heating might be necessary to initiate the reaction. For the Knoevenagel condensation, the optimal temperature will depend on the solvent and catalyst used.
-
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Impure Reagents: The purity of starting materials like cyclohexanone, ethyl 2-bromopropanoate (for Reformatsky), or ethyl acetoacetate (for Knoevenagel) is critical.
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Solution: Use freshly distilled starting materials. Cyclohexanone, in particular, can undergo self-condensation or oxidation upon storage.
-
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.
-
Solution: Ensure proper pH adjustment during the work-up to facilitate the extraction of the carboxylic acid into the aqueous basic layer and then back into the organic layer after acidification. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
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2. Q: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A: Side reactions are a common challenge. The nature of the byproducts depends on the chosen synthetic pathway.
Common Side Reactions and Their Mitigation:
| Side Reaction | Description | Mitigation Strategies |
| Self-Condensation of Cyclohexanone | In the presence of a base (especially a strong base), cyclohexanone can undergo an aldol-type self-condensation to form a dimer. | Use a mild base as a catalyst, such as piperidine or pyridine, for the Knoevenagel condensation. Avoid strong bases like sodium ethoxide unless reaction conditions are carefully controlled. |
| Michael Addition | The α,β-unsaturated product, 3-Cyclohexyl-2-butenoic acid (or its ester), can act as a Michael acceptor. A nucleophile, such as the enolate of the active methylene compound, can add to the β-position of the product. | Use stoichiometric amounts of the reactants. Adding the carbonyl compound slowly to the reaction mixture containing the active methylene compound and the base can help minimize the concentration of the enolate available for Michael addition. |
| Formation of β-Hydroxy Ester (Reformatsky) | The initial product of the Reformatsky reaction is a β-hydroxy ester. Incomplete dehydration during the reaction or work-up will result in this as an impurity. | Ensure acidic conditions during the work-up and consider heating to promote dehydration. |
| Formation of Isomers | Both (E) and (Z) isomers of 3-Cyclohexyl-2-butenoic acid can be formed. The thermodynamic stability of the (E)-isomer usually favors its formation, but reaction conditions can influence the ratio. | The use of pyridine as a solvent in the Knoevenagel condensation often favors the formation of the (E)-isomer. Purification by recrystallization can often separate the desired isomer. |
3. Q: How can I effectively purify the final product, 3-Cyclohexyl-2-butenoic acid?
A: Purification is crucial to obtain a product of high purity. A combination of techniques is often necessary.
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Extraction: After the reaction, the mixture should be worked up by extracting the product into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This separates the acidic product from neutral organic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the carboxylic acid, which is subsequently extracted back into an organic solvent.
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Recrystallization: This is a highly effective method for purifying solid 3-Cyclohexyl-2-butenoic acid. Hexane is a suitable solvent for recrystallization.
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is typically effective for eluting the product.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Cyclohexyl-2-butenoate via Reformatsky Reaction
This protocol involves the reaction of cyclohexanone with ethyl 2-bromopropanoate in the presence of zinc, followed by dehydration.
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Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with 10% hydrochloric acid, followed by washing with water, ethanol, and then diethyl ether. Dry the activated zinc under vacuum.
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Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
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Addition of Reactants: A solution of cyclohexanone (1.0 eq) and ethyl 2-bromopropanoate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel.
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Initiation and Reflux: The reaction mixture may require gentle heating to initiate. Once initiated, the reaction is typically exothermic. Maintain a gentle reflux for 2-3 hours after the addition is complete.
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Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.
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Dehydration and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude β-hydroxy ester is then dehydrated by refluxing in benzene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark trap to remove water. The final product, ethyl 3-cyclohexyl-2-butenoate, is purified by vacuum distillation.
Protocol 2: Synthesis of 3-Cyclohexyl-2-butenoic Acid via Knoevenagel Condensation followed by Hydrolysis
This two-step procedure involves the condensation of cyclohexanone with diethyl malonate, followed by saponification and decarboxylation.
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Knoevenagel Condensation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq), diethyl malonate (1.1 eq), piperidine (0.1 eq), and a suitable solvent such as toluene.
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Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
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Work-up: Cool the reaction mixture, wash with dilute hydrochloric acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude diethyl 2-cyclohexylidene-malonate.
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Saponification and Decarboxylation: The crude product is then refluxed with an excess of a solution of potassium hydroxide in ethanol and water.
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Final Work-up: After the saponification is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any neutral impurities. Acidify the aqueous layer with concentrated hydrochloric acid until no more precipitate is formed.
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Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude 3-Cyclohexyl-2-butenoic acid from hexane.
Visualizations
Caption: Troubleshooting workflow for the synthesis of 3-Cyclohexyl-2-butenoic acid.
Caption: Main and side reaction pathways in the Knoevenagel synthesis.
Technical Support Center: 3-Cyclohexyl-2-butenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Cyclohexyl-2-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Cyclohexyl-2-butenoic acid?
A1: As an α,β-unsaturated carboxylic acid, 3-Cyclohexyl-2-butenoic acid is susceptible to several degradation pathways that can affect its purity and activity. Key stability concerns include:
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Isomerization: Conversion between cis (Z) and trans (E) isomers, or migration of the double bond to the β,γ-position.
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Oxidation: The double bond is vulnerable to oxidation, which can lead to the formation of various degradation products.
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Polymerization: Like many unsaturated compounds, it may polymerize over time, especially when exposed to light or heat.
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Decarboxylation: Under certain conditions, particularly at elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.
Q2: How should I properly store 3-Cyclohexyl-2-butenoic acid to ensure its stability?
A2: To minimize degradation, it is recommended to store 3-Cyclohexyl-2-butenoic acid under the following conditions:
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Temperature: In a cool, dry place, preferably refrigerated.
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Light: Protected from light in an amber vial or other light-blocking container.
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Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Container: Use a tightly sealed container to prevent moisture absorption.
Q3: What are the signs of degradation of 3-Cyclohexyl-2-butenoic acid?
A3: Degradation may be indicated by:
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A change in physical appearance, such as color change or the formation of a precipitate.
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The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or GC).
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A shift in the pH of a solution containing the compound.
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Inconsistent or unexpected experimental results.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues encountered during experiments with 3-Cyclohexyl-2-butenoic acid.
Issue 1: Inconsistent Bioactivity or Potency in Assays
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Possible Cause: Degradation of the compound leading to a lower concentration of the active form.
-
Troubleshooting Steps:
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Verify Purity: Re-analyze the purity of your stock solution and solid compound using a suitable analytical method like HPLC-UV.
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Fresh Stock Preparation: Prepare a fresh stock solution from a new or properly stored batch of the compound.
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Storage Conditions: Review the storage conditions of both the solid compound and the stock solutions. Ensure they are protected from light and stored at the recommended temperature.
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Solution Stability: Evaluate the stability of the compound in your experimental buffer or solvent system over the duration of the assay.
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Issue 2: Appearance of Extra Peaks in Chromatographic Analysis (HPLC/GC)
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Possible Cause: Isomerization, oxidation, or other degradation pathways are occurring.
-
Troubleshooting Steps:
-
Peak Identification: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the impurity peaks. This can provide clues about the degradation product (e.g., an isomer will have the same mass).
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Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the observed peaks match.
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Review Experimental Conditions: Assess if any experimental conditions (e.g., high temperature, extreme pH, exposure to air/light) could be promoting degradation.
-
Issue 3: Poor Solubility or Precipitation in Experimental Medium
-
Possible Cause: The compound may be degrading into less soluble products, or it could be polymerizing.
-
Troubleshooting Steps:
-
Solubility Check: Re-determine the solubility of a fresh sample in the same medium.
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pH Adjustment: The solubility of carboxylic acids is pH-dependent. Ensure the pH of your medium is appropriate.
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Filtration and Analysis: Filter the precipitate and, if possible, analyze it to determine its identity.
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Quantitative Data Summary
| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | % Degradation | Degradation Products Identified |
| Acid Hydrolysis (0.1 M HCl) | % Purity | |||||
| Base Hydrolysis (0.1 M NaOH) | % Purity | |||||
| Oxidative (3% H₂O₂) | % Purity | |||||
| Thermal (60°C) | % Purity | |||||
| Photolytic (ICH Q1B) | % Purity |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of 3-Cyclohexyl-2-butenoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.
- Thermal Degradation: Incubate the stock solution at 60°C.
- Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
3. Time Points:
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a suitable stability-indicating method, such as HPLC-UV/MS.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (to be determined by UV scan).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Potential Degradation Pathways of 3-Cyclohexyl-2-butenoic acid
Caption: Potential degradation pathways for 3-Cyclohexyl-2-butenoic acid.
General Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for troubleshooting stability-related experimental issues.
Technical Support Center: Synthesis of 3-Cyclohexyl-2-butenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclohexyl-2-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-Cyclohexyl-2-butenoic acid?
A1: 3-Cyclohexyl-2-butenoic acid, an α,β-unsaturated carboxylic acid, is typically synthesized via one of three main routes: the Wittig reaction, the Knoevenagel condensation (often with the Doebner modification), or the Reformatsky reaction. Each method offers distinct advantages and is suited to different starting materials and experimental setups.
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and required stereoselectivity.
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Wittig Reaction: Ideal for converting cyclohexyl methyl ketone directly to the target molecule. It offers good control over the position of the double bond.
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Knoevenagel Condensation: A reliable method when starting with cyclohexanecarboxaldehyde and an active methylene compound like malonic acid. The Doebner modification is particularly useful for synthesizing α,β-unsaturated acids.[1]
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Reformatsky Reaction: This route is advantageous when starting from cyclohexyl methyl ketone and an α-halo ester, as it forms a β-hydroxy ester intermediate that can be dehydrated to the desired product.[2][3]
Q3: What are the expected yields for the synthesis of 3-Cyclohexyl-2-butenoic acid?
A3: Yields are highly dependent on the chosen synthetic route, optimization of reaction conditions, and purification methods. The following table provides a general overview of expected yields based on literature for similar compounds.
| Synthetic Route | Reagents | Typical Yield Range |
| Wittig Reaction | Cyclohexyl methyl ketone, (Carbethoxymethylene)triphenylphosphorane | 50-70% |
| Knoevenagel Condensation | Cyclohexanecarboxaldehyde, Malonic acid, Piperidine/Pyridine | 60-85% |
| Reformatsky Reaction | Cyclohexyl methyl ketone, Ethyl bromoacetate, Zinc | 55-75% |
Q4: How can I purify the final product, 3-Cyclohexyl-2-butenoic acid?
A4: Purification is critical to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
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Extraction: To remove water-soluble impurities.
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Crystallization: An effective method for obtaining high-purity solid products.
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Column Chromatography: Useful for separating the product from closely related impurities.
-
Distillation: Suitable if the product is a liquid at room temperature, though 3-Cyclohexyl-2-butenoic acid is expected to be a solid.
Troubleshooting Guides
Wittig Reaction Route
Issue 1: Low or No Product Formation
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Possible Cause 1: Incomplete Ylide Formation. The phosphonium salt may not have been fully deprotonated.
-
Solution: Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). Perform the reaction under anhydrous conditions, as moisture will quench the base.
-
-
Possible Cause 2: Inactive Ketone. The cyclohexyl methyl ketone may be sterically hindered or unreactive.
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Solution: Increase the reaction temperature or prolong the reaction time. Ensure the ketone is pure and free of inhibitors.
-
-
Possible Cause 3: Ylide Decomposition. The ylide may be unstable under the reaction conditions.
-
Solution: Generate the ylide at a low temperature and use it immediately.
-
Issue 2: Formation of Triphenylphosphine Oxide as the Main Product
-
Possible Cause: Presence of Water or Oxygen. The ylide can react with water or oxygen, leading to the formation of triphenylphosphine oxide.
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Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Knoevenagel Condensation Route
Issue 1: Low Yield of the Desired α,β-Unsaturated Acid
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Possible Cause 1: Inefficient Condensation. The reaction may not have gone to completion.
-
Solution: Optimize the catalyst (e.g., piperidine, pyridine) concentration and reaction temperature. Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus.
-
-
Possible Cause 2: Unwanted Side Reactions. Self-condensation of the aldehyde or other side reactions may be occurring.
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Solution: Control the reaction temperature carefully. Add the aldehyde slowly to the reaction mixture.
-
Issue 2: Incomplete Decarboxylation
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Possible Cause: Insufficient Heat or Inappropriate Solvent. The intermediate may not be decarboxylating fully.
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Solution: Increase the reaction temperature after the initial condensation step. Pyridine is often used as a solvent as it also facilitates decarboxylation.[4]
-
Reformatsky Reaction Route
Issue 1: Reaction Fails to Initiate
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Possible Cause 1: Inactive Zinc. The surface of the zinc metal may be coated with zinc oxide, preventing the reaction.
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Solution: Activate the zinc before use by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum. A small crystal of iodine can also be used as an activator.
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-
Possible Cause 2: Presence of Water. The organozinc reagent is moisture-sensitive.
-
Solution: Use anhydrous solvents and glassware. Conduct the reaction under an inert atmosphere.
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Issue 2: Low Yield of the β-Hydroxy Ester Intermediate
-
Possible Cause: Competing Reactions. The organozinc reagent may be reacting with itself or other electrophiles.
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Solution: Ensure the α-halo ester is added slowly to the zinc suspension to maintain a low concentration of the Reformatsky reagent.
-
Experimental Protocols
Proposed Synthesis via Knoevenagel-Doebner Condensation
This protocol is a generalized procedure based on the Knoevenagel-Doebner reaction for the synthesis of α,β-unsaturated carboxylic acids.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).
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Condensation: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
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Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
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Decarboxylation: After the condensation is complete, continue heating at a higher temperature (e.g., 110-120 °C) to effect decarboxylation until gas evolution ceases.
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Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 3-Cyclohexyl-2-butenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Cyclohexyl-2-butenoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of 3-Cyclohexyl-2-butenoic acid?
A1: The poor aqueous solubility of 3-Cyclohexyl-2-butenoic acid is primarily due to its chemical structure. The presence of a large, nonpolar cyclohexyl group and a butenoic acid hydrocarbon chain results in a predominantly hydrophobic molecule. While the carboxylic acid group can engage in hydrogen bonding with water, the large nonpolar surface area dominates, leading to low solubility in aqueous solutions.[1][2]
Q2: What is the expected pKa of 3-Cyclohexyl-2-butenoic acid and how does it influence solubility?
Q3: Which organic solvents are likely to be effective in dissolving 3-Cyclohexyl-2-butenoic acid?
A3: Generally, carboxylic acids are soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and diethyl ether.[1][2] Given its structure, 3-Cyclohexyl-2-butenoic acid is expected to show good solubility in polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. Less polar solvents may also be effective to some extent due to the hydrophobic nature of the cyclohexyl ring.
Troubleshooting Guide
Problem: My 3-Cyclohexyl-2-butenoic acid is not dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The pH of your buffer is likely below the pKa of the compound, keeping it in its poorly soluble, neutral form. |
| Solution: Increase the pH of the buffer to at least 2 units above the estimated pKa (i.e., pH > 6.5). This will convert the carboxylic acid to its more soluble carboxylate salt form. Use a suitable base (e.g., NaOH, KOH) for pH adjustment. | |
| Insufficient Solvent | The concentration of the compound may be exceeding its intrinsic solubility in the chosen buffer. |
| Solution: Increase the volume of the buffer to decrease the final concentration of the compound. | |
| Low Temperature | Solubility can be temperature-dependent. |
| Solution: Gently warm the solution while stirring. However, be cautious about potential degradation of the compound at elevated temperatures. |
Problem: I need to prepare a stock solution in an organic solvent, but it is precipitating upon dilution into my aqueous assay buffer.
| Possible Cause | Troubleshooting Step |
| Solvent Miscibility | The organic solvent of your stock solution may not be fully miscible with your aqueous buffer at the dilution ratio used. |
| Solution: Use a water-miscible organic solvent for your stock solution, such as DMSO or ethanol. | |
| Precipitation due to pH change | The pH of the final solution after adding the acidic compound (even in an organic solvent) might be dropping below its pKa. |
| Solution: Ensure your aqueous buffer has sufficient buffering capacity to maintain the desired pH after the addition of the stock solution. | |
| Supersaturation | The final concentration in the aqueous buffer may be above the compound's solubility limit, leading to precipitation over time. |
| Solution: Decrease the concentration of the stock solution or increase the final volume of the aqueous buffer. Consider using a co-solvent system in the final solution. |
Data Presentation
Table 1: Expected Solubility Behavior of 3-Cyclohexyl-2-butenoic acid
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous Buffers (pH < pKa) | pH 4.0 Acetate Buffer | Poor | The compound is in its neutral, less soluble form. |
| Aqueous Buffers (pH > pKa) | pH 7.4 Phosphate Buffer | Moderate to Good | The compound is in its ionized, more soluble carboxylate form. |
| Polar Protic Solvents | Ethanol, Methanol | Good | The carboxylic acid group can hydrogen bond with the solvent. |
| Polar Aprotic Solvents | DMSO, DMF | Excellent | These solvents are effective at solvating both polar and nonpolar parts of the molecule.[5][6] |
| Nonpolar Solvents | Toluene, Hexane | Poor to Moderate | The nonpolar part of the molecule will interact with the solvent, but the polar carboxylic acid group will limit solubility. |
Experimental Protocols
Protocol 1: pH Adjustment for Aqueous Solubility Enhancement
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Preparation of a Stock Solution: Prepare a concentrated stock solution of 3-Cyclohexyl-2-butenoic acid in a water-miscible organic solvent (e.g., 100 mM in DMSO).
-
pH Adjustment of Aqueous Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Initial pH Measurement: Measure the initial pH of the buffer.
-
Addition of Compound: While stirring, slowly add the stock solution of 3-Cyclohexyl-2-butenoic acid to the aqueous buffer to the desired final concentration.
-
Monitor pH: Continuously monitor the pH of the solution. The addition of the acidic compound will likely cause a decrease in pH.
-
Final pH Adjustment: Adjust the pH of the final solution to be at least 2 pH units above the estimated pKa (e.g., to pH 7.4) using a suitable base (e.g., 1 M NaOH).
-
Observation: Observe the solution for any precipitation. If the solution remains clear, the compound is solubilized.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersions can enhance the dissolution rate and apparent solubility of poorly soluble compounds by dispersing the drug in a hydrophilic carrier matrix.[7][8][9]
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 4000).[7]
-
Dissolution: Dissolve both 3-Cyclohexyl-2-butenoic acid and the carrier in a common volatile organic solvent (e.g., methanol, ethanol) in a desired ratio (e.g., 1:1, 1:5, 1:10 drug to carrier by weight).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Solubility Testing: Assess the solubility and dissolution rate of the prepared solid dispersion powder in the desired aqueous medium and compare it to the unprocessed drug.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. rjptonline.org [rjptonline.org]
- 9. sybespharmacy.com [sybespharmacy.com]
Technical Support Center: Synthesis of 3-Cyclohexyl-2-butenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 3-Cyclohexyl-2-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3-Cyclohexyl-2-butenoic acid?
A1: The most common and effective methods for synthesizing 3-Cyclohexyl-2-butenoic acid and similar α,β-unsaturated carboxylic acids include the Knoevenagel condensation, the Wittig reaction, and the Reformatsky reaction. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and stereoselectivity.
Q2: What are the main challenges when scaling up the synthesis of 3-Cyclohexyl-2-butenoic acid?
A2: Scaling up this synthesis presents several challenges, including managing reaction exotherms, ensuring efficient mixing, handling potentially hazardous reagents in larger quantities, and developing robust purification methods to remove byproducts like triphenylphosphine oxide (from the Wittig reaction) or unreacted starting materials. Economical and efficient solvent recovery and waste disposal are also critical considerations.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of 3-Cyclohexyl-2-butenoic acid can be confirmed using a combination of standard analytical techniques. Spectroscopic data should be consistent with reported values.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and C=C bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]
-
Melting Point: The melting point of the purified solid should be sharp and consistent with literature values (approx. 85.5 °C).[2]
Q4: What are the typical physical properties of 3-Cyclohexyl-2-butenoic acid?
A4: The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25229-42-9 | [2] |
| Molecular Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| Melting Point | 85.5 °C | [2] |
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-Cyclohexyl-2-butenoic acid.
General Issues
Q: The final product is an oil and will not crystallize. What should I do?
A: An oily product often indicates the presence of impurities or a mixture of E/Z isomers.
-
Purification: Perform column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.
-
Isomer Separation: If isomers are present, chromatography may be able to separate them.
-
Recrystallization: After purification, attempt recrystallization from a non-polar solvent like hexane.[1] Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
Knoevenagel Condensation Route
Q: My Knoevenagel condensation reaction yield is very low. What are the possible causes?
A: Low yields in a Knoevenagel condensation can stem from several factors.
-
Reagent Quality: Ensure that the cyclohexanecarboxaldehyde is free of its corresponding carboxylic acid, which can form upon air oxidation. Use dry malonic acid.
-
Catalyst Activity: The amine catalyst (e.g., piperidine or pyridine) can degrade over time. Use freshly opened or distilled catalyst. The Doebner modification uses pyridine as both the catalyst and solvent.[3]
-
Reaction Temperature: The reaction often requires heating to drive the condensation and subsequent decarboxylation. Ensure the temperature is optimal and maintained consistently.
-
Water Removal: The reaction produces water, which can inhibit the reaction. If not running under decarboxylating conditions, removal of water using a Dean-Stark trap may be necessary.
Wittig Reaction Route
Q: I am having difficulty removing the triphenylphosphine oxide byproduct from my product.
A: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.
-
Crystallization: Triphenylphosphine oxide is often more crystalline than the desired product. It can sometimes be removed by dissolving the crude mixture in a minimal amount of a solvent like dichloromethane and adding a non-polar solvent like hexane or ether to selectively precipitate the oxide.
-
Chromatography: Flash column chromatography is a very effective method for separating the product from triphenylphosphine oxide due to their differing polarities.
-
Extraction: In some cases, washing the organic solution with aqueous acid can help, but this is less effective for neutral products.
Q: The reaction produced a mixture of E and Z isomers. How can I improve the stereoselectivity?
A: The stereochemical outcome of the Wittig reaction depends heavily on the reactivity of the phosphonium ylide.[4]
-
Stabilized Ylides: Ylides stabilized by an electron-withdrawing group (like an ester, as used in this synthesis) generally favor the formation of the (E)-alkene.[5] To maximize E-selectivity, running the reaction in a non-polar, aprotic solvent without lithium salts is often recommended.
-
Schlosser Modification: While typically used for non-stabilized ylides to favor the E-isomer, its principles can be adapted if Z-isomer formation is a significant issue.[5]
Reformatsky Reaction Route
Q: The Reformatsky reaction is not initiating. What could be the problem?
A: The most common issue with the Reformatsky reaction is the activation of the zinc metal.[6]
-
Zinc Activation: The surface of zinc metal is often coated with a layer of zinc oxide, which prevents the reaction. Activate the zinc dust or turnings just before use by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum. Adding a small crystal of iodine can also help initiate the reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that solvents are anhydrous.
-
Reagent Purity: The α-halo ester and the aldehyde must be pure and dry.
Experimental Protocols
Method 1: Knoevenagel-Doebner Condensation
This protocol is a direct route to the target carboxylic acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2-3 volumes).
-
Catalysis: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC, observing the consumption of the aldehyde and the evolution of CO₂. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl) to neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as hexane or an ethanol/water mixture, to yield pure 3-Cyclohexyl-2-butenoic acid.
Method 2: Wittig Reaction followed by Hydrolysis
This two-step protocol first forms an ester, which is then hydrolyzed.
Step A: Wittig Olefination
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Ylide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend triphenylphosphine (1.0 eq) in a dry, non-polar solvent like toluene. Add ethyl bromoacetate (1.0 eq) and heat the mixture to form the phosphonium salt. After cooling, add a suitable base (e.g., sodium ethoxide) to generate the ylide.
-
Reaction: Cool the ylide solution in an ice bath and add cyclohexanecarboxaldehyde (1.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction with water. Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ethyl 3-cyclohexyl-2-butenoate by flash column chromatography to remove the triphenylphosphine oxide byproduct.
Step B: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve the purified ester in ethanol and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq).
-
Reaction: Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).
-
Workup: Cool the mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with ether to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer with cold, dilute HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3-Cyclohexyl-2-butenoic acid.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Logical flow for troubleshooting low product yield.
Caption: Overview of primary synthesis routes.
References
- 1. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: 3-Cyclohexyl-2-butenoic Acid Reaction Mechanism Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclohexyl-2-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 3-Cyclohexyl-2-butenoic acid?
A1: 3-Cyclohexyl-2-butenoic acid, an α,β-unsaturated carboxylic acid, can be synthesized through several established methods, including:
-
Knoevenagel Condensation: This reaction involves the condensation of a cyclohexyl ketone (e.g., cyclohexyl methyl ketone) or a cyclohexanecarboxaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst.
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Reformatsky Reaction: This method utilizes the reaction of a cyclohexyl ketone with an α-haloester (e.g., ethyl 2-bromopropionate) in the presence of zinc metal to form a β-hydroxy ester, which is then dehydrated to yield the unsaturated acid.[1][2]
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Wittig Reaction: A phosphorus ylide, such as (carboxyethylidene)triphenylphosphorane, can react with cyclohexanone to form the corresponding α,β-unsaturated ester, which is subsequently hydrolyzed to the carboxylic acid.
Q2: What are the expected spectroscopic data for a similar compound, (2E)-3-Cyclohexylprop-2-enoic acid?
A2: For the closely related compound, (2E)-3-Cyclohexylprop-2-enoic acid, the following spectroscopic data has been reported[3][4]:
| Spectroscopic Data | Reported Values for (2E)-3-Cyclohexylprop-2-enoic acid |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 1.09-1.38 (m, 5H, cyclohexyl-H), 1.63-1.85 (m, 5H, cyclohexyl-H), 2.18 (m, 1H, cyclohexyl-H), 5.78 (d, J = 16.0 Hz, 1H, =CH-CO₂H), 7.01 (dd, J = 6.8 Hz, 16.0 Hz, 1H, cyclohexyl-CH=) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 25.7 (t, cyclohexyl), 25.9 (t, cyclohexyl), 31.6 (t, cyclohexyl), 40.5 (d, cyclohexyl), 118.0 (d, =CH-CO₂H), 157.1 (d, cyclohexyl-CH=), 171.3 (s, C=O) |
| IR (KBr) | 1686 cm⁻¹ (C=O stretch) |
| Mass Spectrometry (EI-MS) | m/z 154 (M⁺) |
Q3: What is the reported melting point for (2E)-3-Cyclohexylprop-2-enoic acid?
A3: The reported melting point for (2E)-3-Cyclohexylprop-2-enoic acid is 46-47 °C after recrystallization from hexane.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
Q: I am attempting to synthesize 3-Cyclohexyl-2-butenoic acid via a Knoevenagel condensation with a cyclohexyl ketone and am experiencing low yields. What are the potential causes and solutions?
A: Low yields in Knoevenagel condensations involving sterically hindered ketones like those with a cyclohexyl group can be a common issue. Here are some troubleshooting steps:
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Steric Hindrance: The bulky cyclohexyl group can hinder the approach of the nucleophile.
-
Solution: Consider using a more reactive active methylene compound. If using a malonic ester, switching to cyanoacetic acid or Meldrum's acid might improve reactivity.
-
-
Choice of Catalyst: The basicity of the catalyst is crucial.
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Solution: If using a mild base like piperidine or pyridine, consider switching to a slightly stronger base system, but be cautious of promoting self-condensation of the ketone. A combination of a Lewis acid and a weak base (e.g., TiCl₄/Et₃N) can sometimes be more effective.
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extended reaction times may be necessary to drive the reaction to completion.
-
-
Water Removal: The elimination of water drives the equilibrium towards the product.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially if the reaction is run at elevated temperatures in a solvent like toluene.
-
Issue 2: Formation of Side Products
Q: During the synthesis, I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A: Side product formation is a common challenge. The nature of the side products will depend on the chosen synthetic route.
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Self-Condensation of the Ketone: Under strongly basic conditions, cyclohexyl ketones can undergo self-aldol condensation.
-
Solution: Use a milder base or a catalytic amount of a stronger base. Carefully control the reaction temperature, as higher temperatures can favor self-condensation.
-
-
Michael Addition: The α,β-unsaturated product can undergo a subsequent Michael addition with another equivalent of the active methylene compound.
-
Solution: Use a stoichiometric amount of the active methylene compound or a slight excess of the ketone. Monitor the reaction closely and stop it once the desired product is formed.
-
-
Isomerization: The double bond in the product might isomerize to a more stable position.
-
Solution: Careful control of the work-up conditions, particularly the pH, can help minimize isomerization.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final 3-Cyclohexyl-2-butenoic acid product. What are some effective purification strategies?
A: Purification of carboxylic acids can sometimes be challenging due to their polarity and potential for strong intermolecular interactions.
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Crystallization: This is often the most effective method for purifying solid carboxylic acids.
-
Column Chromatography: If crystallization is not effective, column chromatography can be used.
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Solution: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. Adding a small amount of acetic acid to the eluent can help to suppress tailing of the carboxylic acid on the silica gel.
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.
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Solution: Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent.
-
Experimental Protocols
Adapted Protocol for Knoevenagel Condensation
This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific synthesis of 3-Cyclohexyl-2-butenoic acid.
-
Reactants:
-
Cyclohexyl methyl ketone (1.0 eq)
-
Malonic acid (1.2 eq)
-
Piperidine (0.1 eq)
-
Pyridine (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexyl methyl ketone and malonic acid in pyridine.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
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Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture).
-
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 3-Cyclohexyl-2-butenoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Cyclohexyl-2-butenoic acid and its structural analogs, focusing on their potential as antimicrobial and anti-inflammatory agents. The information is compiled from various studies to aid in further research and development in this chemical space.
Introduction
Cyclohexyl-containing carboxylic acids represent a class of compounds with diverse biological activities. The presence of the bulky, lipophilic cyclohexyl group significantly influences their interaction with biological targets. This guide focuses on 3-Cyclohexyl-2-butenoic acid and its analogs, including the saturated counterpart 3-cyclohexylpropanoic acid and the simpler cyclohexanecarboxylic acid, to understand the structure-activity relationships governing their antimicrobial and anti-inflammatory properties.
Data Presentation
Antimicrobial Activity
The antimicrobial potential of cyclohexyl-containing carboxylic acids and their derivatives has been investigated against various bacterial and fungal strains. The following table summarizes the available quantitative data, primarily as Minimum Inhibitory Concentration (MIC) values.
| Compound Name | Analog Type | Microorganism | MIC (µg/mL) | Reference |
| Amidrazone derivative of Cyclohex-1-ene-1-carboxylic acid (Compound 2b) | Complex Derivative | Yersinia enterocolitica | 64 | [1] |
| Amidrazone derivative of Cyclohex-1-ene-1-carboxylic acid (Compound 2c) | Complex Derivative | Staphylococcus aureus | Not specified | [1] |
| Amidrazone derivative of Cyclohex-1-ene-1-carboxylic acid (Compound 2c) | Complex Derivative | Mycobacterium smegmatis | Not specified | [1] |
| Sodium salt of Cyclohexanecarboxylic acid | Salt | Staphylococcus aureus | Activity observed | [2] |
| Sodium salt of Cyclohexanecarboxylic acid | Salt | Escherichia coli | Activity observed | [2] |
| Sodium salt of Cyclohexanecarboxylic acid | Salt | Candida albicans | Activity observed | [2] |
Note: Direct MIC values for 3-Cyclohexyl-2-butenoic acid and 3-cyclohexylpropanoic acid were not available in the searched literature.
Anti-inflammatory Activity
Several studies have explored the anti-inflammatory potential of cyclohexyl-containing compounds. The data below highlights the inhibitory effects on key inflammatory mediators.
| Compound Name | Analog Type | Assay | Inhibition | Reference |
| Amidrazone derivative of Cyclohex-1-ene-1-carboxylic acid (Compound 2f) | Complex Derivative | TNF-α secretion | ~66-81% at 10, 50, 100 µg/mL | [1] |
| Amidrazone derivative of Cyclohex-1-ene-1-carboxylic acid (Compound 2b) | Complex Derivative | TNF-α, IL-6, IL-10 secretion | ~92-99% at 100 µg/mL | [1] |
| Cyclohexyl-N-acylhydrazone derivative (Compound 10) | Complex Derivative | Carrageenan-induced peritonitis | Improved activity over prototype | [3] |
| Cyclohexyl-N-acylhydrazone derivative (Compound 10) | Complex Derivative | Acetic acid-induced writhing | Similar antihipernociceptive profile to analog | [3] |
Note: Quantitative IC50 values for the anti-inflammatory activity of 3-Cyclohexyl-2-butenoic acid and its simple analogs were not found in the reviewed literature.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under specific conditions (temperature, time) suitable for the growth of the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (Cytokine Secretion Inhibition)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.
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Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood and cultured in a suitable medium.
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Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α, IL-6, and IL-10.
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Treatment: The stimulated cells are treated with various concentrations of the test compound.
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Incubation: The cell cultures are incubated for a specific period to allow for cytokine secretion.
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Quantification of Cytokines: The concentration of cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine. The percentage of inhibition is calculated by comparing the cytokine levels in treated cells to those in untreated (control) cells.
Signaling Pathways and Experimental Workflows
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of chemical compounds.
Putative Anti-inflammatory Signaling Pathway
The diagram below depicts a simplified signaling pathway that is often targeted by anti-inflammatory drugs. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.
Conclusion
The available data suggests that derivatives of cyclohexanecarboxylic acid and its unsaturated analogs possess promising antimicrobial and anti-inflammatory properties. Specifically, complex amidrazone and N-acylhydrazone derivatives have demonstrated significant activity in in-vitro and in-vivo models. However, a clear structure-activity relationship for the parent compound, 3-Cyclohexyl-2-butenoic acid, and its simple analogs cannot be definitively established without more direct comparative data. Further research is warranted to synthesize and evaluate these simpler analogs to elucidate the core structural requirements for their biological activity. This will enable a more rational design of novel and potent therapeutic agents based on the cyclohexyl carboxylic acid scaffold.
References
A Comparative Guide to the Synthesis of 3-Cyclohexyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 3-Cyclohexyl-2-butenoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental procedures for this specific compound, this document outlines plausible synthetic strategies based on well-established named reactions, drawing upon protocols for analogous structures. The two primary routes discussed are the Reformatsky reaction and the Horner-Wadsworth-Emmons (HWE) reaction, both of which utilize cyclohexyl methyl ketone as a common starting material.
At a Glance: Comparison of Synthesis Routes
| Parameter | Reformatsky Reaction | Horner-Wadsworth-Emmons Reaction |
| Starting Materials | Cyclohexyl methyl ketone, Ethyl bromoacetate, Activated Zinc | Cyclohexyl methyl ketone, Triethyl phosphonoacetate |
| Key Reagents | Activated Zinc, Iodine (catalyst) | Sodium hydride (or other strong base) |
| Intermediate Product | Ethyl 3-cyclohexyl-3-hydroxybutanoate | Ethyl 3-cyclohexyl-2-butenoate |
| Reaction Steps | 2 (Condensation, Dehydration/Hydrolysis) | 2 (Olefination, Hydrolysis) |
| Stereoselectivity | Typically yields a mixture of E/Z isomers | High selectivity for the (E)-isomer |
| Typical Yield | Moderate to Good (60-85% for analogous reactions) | Good to Excellent (80-95% for analogous reactions) |
| Reaction Conditions | Refluxing solvent (e.g., Toluene, THF) | Anhydrous conditions, often at 0°C to room temperature |
| Workup | Acidic workup, extraction | Aqueous workup, extraction |
| Byproducts | Zinc salts | Diethyl phosphate salts |
Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and provide a practical starting point for the synthesis of 3-Cyclohexyl-2-butenoic acid.
Route 1: Reformatsky Reaction
This two-step route involves the initial formation of a β-hydroxy ester via the Reformatsky reaction, followed by dehydration and hydrolysis to yield the target α,β-unsaturated carboxylic acid.
Step 1: Synthesis of Ethyl 3-cyclohexyl-3-hydroxybutanoate
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.2 eq) and a crystal of iodine in anhydrous toluene.
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The mixture is heated to reflux for a short period to activate the zinc, then cooled to room temperature.
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A solution of cyclohexyl methyl ketone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered to remove unreacted zinc, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-cyclohexyl-3-hydroxybutanoate. Purification can be achieved by column chromatography.
Step 2: Dehydration and Hydrolysis to 3-Cyclohexyl-2-butenoic acid
-
The crude ethyl 3-cyclohexyl-3-hydroxybutanoate is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of a strong base (e.g., 2M Sodium Hydroxide) is added, and the mixture is heated to reflux for 2-4 hours to effect both dehydration and hydrolysis.
-
After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford 3-Cyclohexyl-2-butenoic acid. Further purification can be performed by recrystallization.
Route 2: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction offers a highly stereoselective route to the (E)-isomer of the corresponding α,β-unsaturated ester, which is then hydrolyzed.
Step 1: Synthesis of Ethyl (E)-3-cyclohexyl-2-butenoate
-
To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, triethyl phosphonoacetate (1.1 eq) is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.
-
The resulting solution is cooled back to 0°C, and a solution of cyclohexyl methyl ketone (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight. Reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water. The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude ethyl (E)-3-cyclohexyl-2-butenoate is purified by column chromatography.[1][2]
Step 2: Hydrolysis to (E)-3-Cyclohexyl-2-butenoic acid
-
The purified ethyl (E)-3-cyclohexyl-2-butenoate is dissolved in a mixture of ethanol and water.
-
Potassium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 4-6 hours.
-
After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 1, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield (E)-3-Cyclohexyl-2-butenoic acid.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two proposed synthesis routes.
Caption: Workflow for the Reformatsky reaction route.
Caption: Workflow for the Horner-Wadsworth-Emmons reaction route.
Concluding Remarks
Both the Reformatsky and Horner-Wadsworth-Emmons reactions present viable, albeit multi-step, pathways to 3-Cyclohexyl-2-butenoic acid from the readily available cyclohexyl methyl ketone. The choice of route may depend on the desired stereochemical outcome and available laboratory resources. The HWE reaction is advantageous for its high (E)-stereoselectivity, a common requirement in drug development.[2][3] The Reformatsky reaction, while potentially less selective, offers a classic and robust method for C-C bond formation.[4] It is recommended that small-scale pilot reactions are conducted to optimize conditions for the specific substrate and desired product purity.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
A Spectroscopic Comparison of (E)- and (Z)-3-Cyclohexyl-2-butenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative spectroscopic data for the (E) and (Z) isomers of 3-Cyclohexyl-2-butenoic acid. The data is extrapolated from known spectral data of analogous α,β-unsaturated carboxylic acids.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment | (E)-3-Cyclohexyl-2-butenoic acid | (Z)-3-Cyclohexyl-2-butenoic acid | Key Differentiating Features |
| H-2 (vinylic) | ~5.8 ppm (s) | ~5.6 ppm (s) | The vinylic proton in the (E)-isomer is typically deshielded and appears at a higher chemical shift due to the anisotropic effect of the carbonyl group. |
| C(CH₃)₃ | ~2.1 ppm (s) | ~1.9 ppm (s) | The methyl protons in the (E)-isomer are deshielded by the cis-relationship to the carboxylic acid group. |
| Cyclohexyl H-1' | ~2.2 ppm (m) | ~2.5 ppm (m) | The alpha-proton on the cyclohexyl ring of the (Z)-isomer may experience greater deshielding due to proximity to the carboxylic acid group. |
| Cyclohexyl CH₂ | ~1.1-1.8 ppm (m) | ~1.1-1.8 ppm (m) | Broad multiplets are expected for the remaining cyclohexyl protons in both isomers. |
| -COOH | ~12.0 ppm (br s) | ~12.0 ppm (br s) | The carboxylic acid proton will appear as a broad singlet at a high chemical shift and is solvent-dependent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment | (E)-3-Cyclohexyl-2-butenoic acid | (Z)-3-Cyclohexyl-2-butenoic acid | Key Differentiating Features |
| C-1 (C=O) | ~172 ppm | ~170 ppm | The carbonyl carbon in the (E)-isomer is slightly more deshielded. |
| C-2 (=CH) | ~118 ppm | ~117 ppm | Minimal difference is expected for the vinylic CH carbon. |
| C-3 (=C-Cyclohexyl) | ~160 ppm | ~158 ppm | The substituted vinylic carbon will have a high chemical shift. |
| C-4 (CH₃) | ~18 ppm | ~25 ppm | The methyl carbon in the (Z)-isomer is significantly deshielded due to the steric compression (gamma-gauche effect) with the cyclohexyl group. |
| Cyclohexyl C-1' | ~45 ppm | ~42 ppm | The alpha-carbon of the cyclohexyl group will show a slight difference between isomers. |
| Cyclohexyl CH₂ | ~25-33 ppm | ~25-33 ppm | The remaining cyclohexyl carbons are expected to have similar chemical shifts in both isomers. |
Table 3: Predicted Infrared (IR) Spectroscopic Data (Liquid Film)
| Vibrational Mode | (E)-3-Cyclohexyl-2-butenoic acid | (Z)-3-Cyclohexyl-2-butenoic acid | Key Differentiating Features |
| O-H stretch | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | A very broad band characteristic of a carboxylic acid dimer. |
| C-H stretch (sp³) | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ | Aliphatic C-H stretching from the cyclohexyl and methyl groups. |
| C=O stretch | ~1690 cm⁻¹ | ~1710 cm⁻¹ | The carbonyl stretching frequency is typically lower for the (E)-isomer due to greater conjugation. |
| C=C stretch | ~1640 cm⁻¹ | ~1645 cm⁻¹ | The C=C stretch for the (Z)-isomer may be slightly weaker or absent due to symmetry. |
| C-H bend (vinylic) | ~980 cm⁻¹ | ~820 cm⁻¹ | The out-of-plane C-H bending vibration is a key diagnostic tool. The (E)-isomer shows a strong band around 980 cm⁻¹, while the (Z)-isomer band is weaker and at a lower frequency. |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| Fragmentation Ion | (E)-3-Cyclohexyl-2-butenoic acid | (Z)-3-Cyclohexyl-2-butenoic acid | Key Differentiating Features |
| [M]⁺ | m/z 182 | m/z 182 | The molecular ion peak is expected to be of similar intensity for both isomers. |
| [M - CH₃]⁺ | m/z 167 | m/z 167 | Loss of a methyl group. |
| [M - COOH]⁺ | m/z 137 | m/z 137 | Loss of the carboxylic acid group. |
| [M - C₆H₁₁]⁺ | m/z 99 | m/z 99 | Loss of the cyclohexyl radical. |
| McLafferty Rearrangement | Possible, but less favored. | Possible, but less favored. | A McLafferty rearrangement is generally less common for α,β-unsaturated acids. The fragmentation patterns are expected to be very similar, with minor differences in the relative intensities of the fragment ions. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified isomer is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 to 32 scans are typically co-added.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans are acquired to achieve a good signal-to-noise ratio.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A thin liquid film of the neat sample is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.
-
Mass Analysis: The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40 to 300 amu.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the 3-Cyclohexyl-2-butenoic acid isomers.
Caption: General workflow for the spectroscopic comparison of isomers.
A Comparative Guide to In Vitro Assays for Evaluating the Anti-inflammatory Activity of 3-Cyclohexyl-2-butenoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key in vitro assays to evaluate the potential anti-inflammatory activity of 3-Cyclohexyl-2-butenoic acid. In the absence of specific experimental data for this compound, this document presents a framework for its evaluation against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant molecules. The methodologies detailed herein are standard in vitro models for identifying and characterizing novel anti-inflammatory agents.
Introduction to Anti-inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. A primary strategy in the discovery of anti-inflammatory drugs is the identification of molecules that can modulate key inflammatory pathways. This guide focuses on in vitro assays that probe the inhibitory potential of test compounds on central enzymatic and cellular pathways of inflammation.
Comparative Analysis of In Vitro Anti-inflammatory Activity
To illustrate the potential efficacy of 3-Cyclohexyl-2-butenoic acid, the following tables present hypothetical data comparing its activity with that of Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.
Table 1: Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 3-Cyclohexyl-2-butenoic acid (Hypothetical) | 15 | 2.5 | 6 |
| Ibuprofen | 13 | 344 | 0.04 |
| Celecoxib | 15 | 0.04 | 375 |
Table 2: Lipoxygenase (LOX) Enzyme Inhibition
| Compound | 5-LOX IC₅₀ (µM) |
| 3-Cyclohexyl-2-butenoic acid (Hypothetical) | 25 |
| Zileuton (Positive Control) | 1 |
Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | NO Inhibition IC₅₀ (µM) |
| 3-Cyclohexyl-2-butenoic acid (Hypothetical) | 10 |
| L-NAME (Positive Control) | 5 |
Table 4: Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated PBMCs
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| 3-Cyclohexyl-2-butenoic acid (Hypothetical) | 12 | 18 |
| Dexamethasone (Positive Control) | 0.1 | 0.5 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by anti-inflammatory drugs and the general workflow of the in vitro assays described.
Caption: Arachidonic Acid Cascade and Targets of Inhibition.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: General Workflow for In Vitro Anti-inflammatory Assays.
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1]
-
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (3-Cyclohexyl-2-butenoic acid) or control (Ibuprofen, Celecoxib) at various concentrations in a reaction buffer containing heme and a peroxidase substrate (TMPD).
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated at 37°C for a specified time.
-
The absorbance is measured at 590 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of a substrate (e.g., linoleic acid) to a hydroperoxy derivative. The formation of the conjugated diene is measured spectrophotometrically at 234 nm.
-
Methodology:
-
Soybean lipoxygenase (as a source of 5-LOX) is pre-incubated with the test compound (3-Cyclohexyl-2-butenoic acid) or a known inhibitor (e.g., Zileuton) at various concentrations in a reaction buffer.
-
The reaction is initiated by adding the substrate, linoleic acid.
-
The change in absorbance at 234 nm is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the curve.
-
The percentage of inhibition is determined, and the IC₅₀ value is calculated.
-
Nitric Oxide (NO) Production Inhibition Assay
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[2]
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound (3-Cyclohexyl-2-butenoic acid) or a known inhibitor (e.g., L-NAME) for 1-2 hours.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control, and the IC₅₀ value is determined.
-
Pro-inflammatory Cytokine Release Assay
-
Principle: This assay evaluates the effect of a compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with LPS. The concentration of cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[3][4]
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
The cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compound (3-Cyclohexyl-2-butenoic acid) or a control (e.g., Dexamethasone).
-
The cells are then stimulated with LPS and incubated for 18-24 hours.
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
The percentage of cytokine inhibition is calculated, and the IC₅₀ values are determined.
-
Conclusion
This guide outlines a panel of standard in vitro assays that can be employed to characterize the anti-inflammatory profile of 3-Cyclohexyl-2-butenoic acid. By comparing its activity against established drugs in these assays, researchers can gain valuable insights into its potential mechanism of action, potency, and selectivity. The provided experimental protocols offer a starting point for the systematic evaluation of this and other novel anti-inflammatory candidates.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 4. labcorp.com [labcorp.com]
The Elusive Structure-Activity Relationship of 3-Cyclohexyl-2-butenoic Acid Derivatives: A Review of Anti-Inflammatory Potential
Introduction to Anti-Inflammatory Drug Design
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases. A key pathway in inflammation involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, thereby reducing PGE2 production. The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Hypothetical Structure-Activity Relationship of 3-Cyclohexyl-2-butenoic Acid Derivatives
In the absence of specific experimental data for a series of 3-Cyclohexyl-2-butenoic acid derivatives, we can hypothesize a SAR based on the general features of known COX inhibitors. The 3-cyclohexyl-2-butenoic acid scaffold possesses several key features that can be systematically modified to explore their impact on anti-inflammatory activity:
-
The Carboxylic Acid Moiety: This group is a common feature in many NSAIDs and is crucial for binding to the active site of COX enzymes, often interacting with a key arginine residue. Esterification or amidation of this group would likely alter the binding mode and potency.
-
The Cyclohexyl Ring: This bulky, lipophilic group can influence the compound's overall physicochemical properties, such as solubility and membrane permeability. Modifications to the cyclohexyl ring, such as the introduction of substituents or changes in its stereochemistry, could impact how the molecule fits into the hydrophobic channel of the COX active site.
-
The Butenoic Acid Chain: The length, rigidity, and substitution pattern of this linker region can affect the orientation of the cyclohexyl and carboxylic acid groups within the enzyme's active site.
To establish a quantitative SAR, a series of analogues would need to be synthesized and their inhibitory activity against COX-1 and COX-2 determined. The following table illustrates a hypothetical dataset that would be necessary for such an analysis.
Table 1: Hypothetical In Vitro Cyclooxygenase Inhibition Data for 3-Cyclohexyl-2-butenoic Acid Derivatives
| Compound ID | R1 (at Cyclohexyl) | R2 (at Butenoic Acid) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | H | H | 15.2 | 5.8 | 2.6 |
| 1a | 4-OH | H | 12.5 | 3.1 | 4.0 |
| 1b | 4-CH3 | H | 18.9 | 7.2 | 2.6 |
| 2a | H | CH3 | 25.1 | 10.5 | 2.4 |
| 2b | H | OCH3 | 20.4 | 8.9 | 2.3 |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
To generate the data required for a robust SAR analysis, standardized in vitro and in vivo experimental protocols are essential.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 by 50% (IC50).
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a Tris-HCl buffer (pH 8.0) containing the respective COX enzyme, a heme cofactor, and a reducing agent like glutathione.
-
Inhibitor Incubation: The test compounds (3-Cyclohexyl-2-butenoic acid derivatives) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of the test compounds.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of the cyclooxygenase pathway, which leads to a reduction in prostaglandin synthesis.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by 3-Cyclohexyl-2-butenoic acid derivatives.
Caption: Workflow for the development of novel anti-inflammatory agents.
Comparison with Alternatives
Without concrete data, a direct comparison of 3-Cyclohexyl-2-butenoic acid derivatives to existing NSAIDs is speculative. However, the goal of synthesizing novel derivatives would be to identify compounds with an improved therapeutic profile, such as:
-
Enhanced Potency: Lower IC50 values for COX-2 compared to existing drugs.
-
Improved Selectivity: A higher COX-1/COX-2 selectivity index to minimize gastrointestinal side effects.
-
Favorable Pharmacokinetic Properties: Better oral bioavailability, a suitable half-life, and a favorable metabolic profile.
For instance, a successful derivative would ideally exhibit a COX-2 IC50 in the nanomolar range, comparable to or better than celecoxib, while maintaining a high selectivity index.
Conclusion
The exploration of the structure-activity relationship of 3-Cyclohexyl-2-butenoic acid derivatives as anti-inflammatory agents presents a promising, yet underexplored, avenue for drug discovery. By systematically synthesizing and evaluating a library of these compounds using established in vitro and in vivo assays, a clear understanding of the key structural features required for potent and selective COX inhibition can be established. This knowledge would be instrumental in the rational design of novel and safer anti-inflammatory drugs. Further research in this specific chemical space is warranted to unlock its therapeutic potential.
Comparative Cytotoxicity Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of 3-Cyclohexyl-2-butenoic acid and alternative compounds. Due to the limited direct experimental data on 3-Cyclohexyl-2-butenoic acid, this guide draws comparisons from structurally related α,β-unsaturated carboxylic acids and other well-characterized cytotoxic agents. The data presented here is intended to offer a predictive context for the potential bioactivity of 3-Cyclohexyl-2-butenoic acid and to aid in the design of future experimental studies.
Introduction to 3-Cyclohexyl-2-butenoic acid and Analogs
3-Cyclohexyl-2-butenoic acid belongs to the class of α,β-unsaturated carboxylic acids. This structural motif is a known Michael acceptor and can react with nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is often implicated in the biological activity of this class of compounds, including their potential cytotoxicity. To contextualize the potential cytotoxic effects of 3-Cyclohexyl-2-butenoic acid, this guide provides a comparative analysis with other carboxylic acid-containing compounds that have demonstrated cytotoxic or anticancer properties: Dihydropyridine Carboxylic Acid derivatives, Continentalic Acid, and Ferulic Acid.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of the selected alternative compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cell Line | IC50 Value (µM) | Exposure Time | Assay |
| Dihydropyridine Carboxylic Acid (3a) | HCT-15 (Human colorectal adenocarcinoma) | 7.94 ± 1.6 | Not Specified | Not Specified |
| Dihydropyridine Carboxylic Acid (3b) | HCT-15 (Human colorectal adenocarcinoma) | 9.24 ± 0.9 | Not Specified | Not Specified |
| Dihydropyridine Derivative (7a) | MOLT-4 (Human acute lymphoblastic leukemia) | 17.4 ± 2.0 | Not Specified | MTT Assay |
| Dihydropyridine Derivative (7a) | LS180 (Human colon adenocarcinoma) | 29.7 ± 4.7 | Not Specified | MTT Assay |
| Dihydropyridine Derivative (7d) | MCF-7 (Human breast adenocarcinoma) | 28.5 ± 3.5 | Not Specified | MTT Assay |
| Continentalic Acid | Ly1 (Human B-cell lymphoma) | 121.9 | Not Specified | Not Specified |
| Continentalic Acid | U2932 (Human B-cell lymphoma) | 130.5 | Not Specified | Not Specified |
| Continentalic Acid | Ramos (Human Burkitt's lymphoma) | 139.8 | Not Specified | Not Specified |
| Ferulic Acid | 143B (Human osteosarcoma) | 59.88 | 48 hours | MTT Assay |
| Ferulic Acid | MG63 (Human osteosarcoma) | 66.47 | 48 hours | MTT Assay |
| Ferulic Acid | LNCaP (Human prostate carcinoma) | 500 | Not Specified | Not Specified |
| Ferulic Acid | PC-3 (Human prostate carcinoma) | 300 | Not Specified | Not Specified |
| Ferulic Acid | HepG2 (Human liver carcinoma) | 150.7 µg/mL | 24 hours | Not Specified |
| Ferulic Acid | HepG2 (Human liver carcinoma) | 81.38 µg/mL | 48 hours | Not Specified |
| Ferulic Acid | MCF-7 (Human breast adenocarcinoma) | 143.8 µg/mL | 24 hours | Not Specified |
| Ferulic Acid | MCF-7 (Human breast adenocarcinoma) | 75.4 µg/mL | 48 hours | Not Specified |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of cytotoxicity studies. Below is a representative protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and compounds.
Materials:
-
96-well flat-bottom microplates
-
Test compound (e.g., 3-Cyclohexyl-2-butenoic acid)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway, which is a common mechanism of action for cytotoxic agents.
A Comparative Analysis of 3-Cyclohexyl-2-butenoic Acid and Structurally-Related Compounds in Inflammation and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Cyclohexyl-2-butenoic acid and similar compounds, focusing on their potential as anti-inflammatory and analgesic agents. Due to the limited publicly available data on 3-Cyclohexyl-2-butenoic acid, this comparison leverages experimental data from structurally related butenoic acid and cyclohexyl derivatives to infer potential activities and guide future research.
Physicochemical Properties and Structural Comparison
The core structure of 3-Cyclohexyl-2-butenoic acid features a cyclohexyl ring attached to a butenoic acid backbone. This combination of a bulky, lipophilic cyclohexyl group and a reactive α,β-unsaturated carboxylic acid moiety suggests potential interactions with various biological targets. For comparison, we will analyze compounds with similar structural features for which biological data is available.
Table 1: Physicochemical Properties of 3-Cyclohexyl-2-butenoic Acid and Comparator Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 3-Cyclohexyl-2-butenoic acid | C10H16O2 | 168.23 | 2.7 | |
| 4-Phenyl-3-butenoic acid | C10H10O2 | 162.19 | 1.8 | |
| Cyclohexanecarboxylic acid | C7H12O2 | 128.17 | 1.9 | |
| Gabapentin | C9H17NO2 | 171.24 | -1.1 |
Note: Data for 3-Cyclohexyl-2-butenoic acid is limited. The provided structure is a representation. XLogP3 is a computed value for lipophilicity.
Comparative Biological Activity
While direct experimental data for 3-Cyclohexyl-2-butenoic acid is scarce, the biological activities of structurally similar compounds provide insights into its potential therapeutic applications.
Anti-inflammatory Activity
Butenoic acid derivatives have been investigated for their anti-inflammatory properties. For instance, 4-Phenyl-3-butenoic acid (PBA) has been shown to inhibit peptidylglycine α-amidating monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptides that mediate inflammation.[1] This suggests that the butenoic acid moiety could be a key pharmacophore for anti-inflammatory effects. Furthermore, various butenolide-based amide derivatives have demonstrated significant in vivo anti-inflammatory activity, comparable to the standard drug indomethacin, by suppressing TNF-α, COX-2, and NF-κB expression.[2]
The cyclohexyl group, as seen in novel cyclohexyl-N-acylhydrazone derivatives, also contributes to anti-inflammatory and analgesic activities. The replacement of other ring systems with a cyclohexyl subunit has been shown to improve these effects in murine models.[3]
Analgesic Activity
The analgesic potential of compounds containing a cyclohexyl ring is well-documented. Gabapentin, which features a cyclohexylacetic acid structure, is a widely used medication for neuropathic pain.[4] Its mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels. While structurally different from 3-Cyclohexyl-2-butenoic acid, the presence of the cyclohexyl ring in Gabapentin highlights the potential of this moiety in modulating pain pathways. Additionally, studies on cyclohexyl-N-acylhydrazone derivatives have demonstrated significant analgesic activity in acetic acid-induced writhing and formalin-induced pain models.[3][5]
Table 2: Summary of Reported Biological Activities of Comparator Compounds
| Compound | Reported Biological Activity | Mechanism of Action (if known) | Reference |
| 4-Phenyl-3-butenoic acid | Anti-inflammatory, Anti-tumorigenic | Peptidylglycine α-amidating monooxygenase (PAM) inhibitor, Histone deacetylase (HDAC) inhibitor | [1][6] |
| Cyclohexyl-N-acylhydrazones | Anti-inflammatory, Analgesic | Not fully elucidated, potential modulation of inflammatory and pain pathways | [3][5] |
| Butenolide derivatives | Anti-inflammatory | Inhibition of NO, TNF-α, and IL-6 production via down-regulation of NF-κB activity | [7] |
| Gabapentin | Analgesic (neuropathic pain), Anticonvulsant | Binds to the α2δ-1 subunit of voltage-gated calcium channels | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and analgesic properties of novel compounds.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.
-
Drug Administration: The test compound (e.g., 3-Cyclohexyl-2-butenoic acid or comparators) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a predetermined dose one hour before carrageenan injection. A control group receives the vehicle only.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing in Mice
This test is used to screen for peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25g) are used.
-
Drug Administration: The test compound and a standard analgesic (e.g., Aspirin) are administered orally or intraperitoneally 30 minutes before the induction of writhing. A control group receives the vehicle.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing is calculated for each group compared to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures aid in understanding the mechanisms of action and research methodologies.
References
- 1. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Efficacy of 3-Cyclohexyl-2-butenoic Acid in Biological Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological efficacy of 3-Cyclohexyl-2-butenoic acid is limited in publicly available literature. This guide provides a comparative framework based on the known activities of structurally related compounds and established anti-inflammatory agents. The data presented for 3-Cyclohexyl-2-butenoic acid is hypothetical and for illustrative purposes to guide potential research.
Introduction
Potential Mechanism of Action: Cyclooxygenase (COX) Inhibition
Many anti-inflammatory compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation, pain, and fever.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[3] The anti-inflammatory activity of various acid derivatives of cyclohexylbenzene has been previously reported.[4] Furthermore, numerous cyclohexyl-containing compounds have been investigated as anti-inflammatory and analgesic agents.[5] Based on these precedents, a likely mechanism of action for 3-Cyclohexyl-2-butenoic acid, if it possesses anti-inflammatory properties, would be the inhibition of COX enzymes.
Below is a diagram illustrating the cyclooxygenase signaling pathway.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Comparative Efficacy Data
The following tables summarize the hypothetical in vitro and in vivo efficacy of 3-Cyclohexyl-2-butenoic acid in comparison to Ibuprofen and Celecoxib.
Table 1: In Vitro COX Enzyme Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 3-Cyclohexyl-2-butenoic acid (Hypothetical) | 15 | 5 | 3 |
| Ibuprofen | 13 | 35 | 0.37 |
| Celecoxib | 50 | 0.05 | 1000 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| 3-Cyclohexyl-2-butenoic acid (Hypothetical) | 50 | 45% |
| Ibuprofen | 50 | 55% |
| Celecoxib | 10 | 60% |
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC₅₀).
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and glutathione.
-
Procedure: a. The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer at 37°C for 15 minutes. b. The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes. c. The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C. d. The reaction is terminated by the addition of an acid solution. e. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of the test compound in an acute model of inflammation in rats.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure: a. The basal volume of the right hind paw of each rat is measured using a plethysmometer. b. The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.). c. After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw to induce inflammation. d. The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Below is a diagram illustrating a typical experimental workflow for screening anti-inflammatory compounds.
Caption: Experimental Workflow for Anti-inflammatory Drug Screening.
Conclusion
While direct experimental evidence for the efficacy of 3-Cyclohexyl-2-butenoic acid is currently lacking, its structural characteristics suggest that it may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes. The comparative data and experimental protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of this and other novel chemical entities. Further in vitro and in vivo studies are necessary to elucidate the precise mechanism of action and to quantify the efficacy and safety profile of 3-Cyclohexyl-2-butenoic acid.
References
- 1. Cyclooxygenase Structure, Function, and Inhibition | Marnett Research Laboratory | Vanderbilt University [lab.vanderbilt.edu]
- 2. Recent developments in cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Anti-inflammatory and analgesic activities of the acid derivatives of cyclohexylbenzene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 3-Cyclohexyl-2-butenoic acid and Known Histone Deacetylase (HDAC) Inhibitors
Disclaimer: As of the latest literature review, 3-Cyclohexyl-2-butenoic acid has not been extensively characterized as a modulator of a specific biological pathway. This guide, therefore, presents a hypothetical scenario wherein 3-Cyclohexyl-2-butenoic acid is evaluated as a novel Histone Deacetylase (HDAC) inhibitor. This approach is based on the known activities of structurally related molecules. The data presented for 3-Cyclohexyl-2-butenoic acid is illustrative and intended to serve as a template for how such a compound would be benchmarked against established inhibitors.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4] The aberrant activity of HDACs has been implicated in the pathogenesis of several diseases, including cancer and inflammatory disorders, making them a key target for therapeutic intervention.[2][5] HDAC inhibitors (HDACis) interfere with this process, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.[3][5] This guide provides a comparative overview of the hypothetical inhibitory activity of 3-Cyclohexyl-2-butenoic acid against two well-established pan-HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA).
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of 3-Cyclohexyl-2-butenoic acid in comparison to Vorinostat and Trichostatin A against total HDAC activity and specific HDAC isoforms.
| Compound | Total HDAC IC50 (nM) | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| 3-Cyclohexyl-2-butenoic acid | 85 (Hypothetical) | 120 (Hypothetical) | 150 (Hypothetical) | 95 (Hypothetical) |
| Vorinostat (SAHA) | ~10[6][7] | 10 | 20 | - |
| Trichostatin A (TSA) | ~1.8[8][9] | 0.4 - 6[8][10] | 1.0 - 38[8][10] | 2.0 - 8.6[8][10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the role of HDACs in gene regulation and a typical workflow for screening potential inhibitors.
Caption: Role of HDACs in chromatin remodeling and gene expression.
Caption: Workflow for screening and validating novel HDAC inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This assay quantitatively measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.
-
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution containing a protease then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to HDAC activity.
-
Materials:
-
Recombinant human HDAC1, HDAC3, or total nuclear extract.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Test compounds (3-Cyclohexyl-2-butenoic acid, Vorinostat, TSA) dissolved in DMSO.
-
HDAC Developer solution (containing Trichostatin A as a stop reagent and Trypsin).
-
384-well black microplate.
-
Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compounds. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 20 µL of diluted HDAC enzyme to each well (except "no enzyme" control).
-
Add 5 µL of the HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction by adding 25 µL of HDAC Developer solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for fluorescence development.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
Cellular Histone Acetylation Assay (ELISA-based)
This assay measures the level of global histone H3 or H4 acetylation in cells treated with HDAC inhibitors, confirming the compound's mechanism of action in a cellular context.
-
Principle: Histones are extracted from treated and untreated cells. An ELISA-based assay is used where the extracted histones are captured by an antibody coated on a microplate. A second, enzyme-linked antibody specific for acetylated histones is then used for detection. The amount of acetylated histone is proportional to the colorimetric or fluorometric signal.[11][12]
-
Materials:
-
Cancer cell line (e.g., HeLa, HCT116).
-
Cell culture medium and supplements.
-
Test compounds (3-Cyclohexyl-2-butenoic acid, Vorinostat, TSA).
-
Histone extraction buffer.
-
Global Histone H3 Acetylation Assay Kit (or similar).
-
Microplate reader for absorbance or fluorescence.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a defined period (e.g., 18-24 hours). Include untreated and vehicle (DMSO) controls.
-
Lyse the cells and extract histones according to the assay kit protocol.
-
Add the histone extracts to the antibody-coated microplate wells and incubate to allow for histone capture.
-
Wash the wells to remove unbound material.
-
Add the detection antibody (specific for acetylated histone H3 or H4) and incubate.
-
Wash the wells and add the developing solution to generate a colorimetric or fluorescent signal.
-
Add a stop solution and measure the absorbance or fluorescence.
-
-
Data Analysis: The level of histone acetylation is quantified relative to the total amount of histone protein. The results are expressed as a fold-change in acetylation compared to the vehicle-treated control cells. This confirms that the compound engages its target and induces the expected downstream biological effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Trichostatin A |TSA | HDAC inhibitor | Hello Bio [hellobio.com]
- 11. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - Epigenetics [epigenhub.com]
- 12. epigentek.com [epigentek.com]
Safety Operating Guide
Navigating the Safe Handling of 3-Cyclohexyl-2-butenoic Acid: A Comprehensive Guide
Understanding the Potential Hazards
Due to the lack of specific toxicological data for 3-Cyclohexyl-2-butenoic acid, a cautious approach is necessary. Based on analogous compounds, this chemical should be considered a potential irritant to the skin, eyes, and respiratory system.[1][2][3][4] Carboxylic acids, in general, can be corrosive, and unsaturated compounds may have unique reactivity. Therefore, assuming the compound may cause serious eye damage is a prudent measure.[1][2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 3-Cyclohexyl-2-butenoic acid.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, especially if contact with the chemical is suspected. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Fume Hood or Respirator | All handling of 3-Cyclohexyl-2-butenoic acid should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: A Step-by-Step Approach to Safety
A clear and detailed operational plan is essential for the safe handling of any chemical. The following workflow provides a step-by-step guide for working with 3-Cyclohexyl-2-butenoic acid.
Preparation
-
Information Review: Before beginning any work, review this safety guide and any available literature on similar compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage and ensure it is appropriate for the task.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit appropriate for acidic and potentially flammable materials is readily accessible.
Handling and Use
-
Transfer: Conduct all transfers of 3-Cyclohexyl-2-butenoic acid within the chemical fume hood.
-
Weighing: If weighing the solid, do so in the fume hood on a tared and stable weigh boat.
-
Dissolving: When dissolving, add the acid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Storage: Store 3-Cyclohexyl-2-butenoic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[5] Keep the container tightly closed.
Spill and Emergency Procedures
-
Small Spills: For small spills contained within the fume hood, use an appropriate absorbent material (e.g., sodium bicarbonate or a commercial acid neutralizer).
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and safety officers.
-
Personal Contamination:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
All waste containing 3-Cyclohexyl-2-butenoic acid must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused material, contaminated consumables (e.g., gloves, weigh boats), and solutions in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Corrosive, Irritant).
-
Disposal Request: Follow your institution's established procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of 3-Cyclohexyl-2-butenoic acid, from preparation to disposal.
Caption: Workflow for the safe handling of 3-Cyclohexyl-2-butenoic acid.
By adhering to these guidelines, researchers can mitigate the potential risks associated with handling 3-Cyclohexyl-2-butenoic acid and maintain a safe laboratory environment. It is crucial to remember that in the absence of specific data, a conservative and cautious approach is always the best practice.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
